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  • Product: 6-Tert-butyl-3-nitropyridin-2-amine
  • CAS: 893444-19-4

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 6-Tert-butyl-3-nitropyridin-2-amine in Kinase Inhibitor Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern fragment-based drug discovery (FBDD) and targeted oncology, the selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern fragment-based drug discovery (FBDD) and targeted oncology, the selection of highly functionalized heterocyclic building blocks is paramount. 6-Tert-butyl-3-nitropyridin-2-amine (CAS: 893444-19-4)[1] is a highly specialized, electron-modulated pyridine derivative that serves as a critical precursor in the synthesis of bicyclic pharmacophores. Specifically, it is the foundational starting material for constructing imidazo[4,5-b]pyridine scaffolds. These scaffolds are ubiquitous in the design of highly selective kinase inhibitors, demonstrating profound efficacy against targets such as Aurora-A kinases[2] and AKT kinases (e.g., the allosteric inhibitor ARQ 092)[3].

This whitepaper provides an in-depth analysis of the physicochemical properties, structural logic, and validated synthetic workflows associated with this vital intermediate.

Physicochemical & Electronic Profiling

Understanding the physicochemical properties of 6-tert-butyl-3-nitropyridin-2-amine is essential for predicting its solubility, reactivity, and behavior in downstream biological assays. The compound possesses the molecular formula C9H13N3O2[4], and its structural features are defined by a complex "push-pull" electronic system.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the compound, detailing the mechanistic implications of each property for drug development.

PropertyValueMechanistic Implication in Drug Design
CAS Registry Number 893444-19-4[1]Unique identifier for global procurement and chemical registry.
Molecular Formula C9H13N3O2[4]Defines stoichiometry for downstream cyclocondensation reactions.
Molecular Weight 195.22 g/mol [1]Low molecular weight allows significant room for late-stage functionalization without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area ~ 91.8 ŲOptimal for oral bioavailability but restricts passive blood-brain barrier (BBB) penetration.
LogP (Estimated) 2.5 - 3.0The bulky tert-butyl group significantly enhances lipophilicity, driving hydrophobic pocket interactions in kinase active sites.
Hydrogen Bond Donors 1 (from -NH2)Critical for establishing hinge-binding interactions within the ATP-binding cleft of kinases.
Hydrogen Bond Acceptors 4Facilitates solvent interactions, improving solubility in polar aprotic solvents (e.g., DMF, DMSO).
Electronic and Steric Logic

The reactivity of the pyridine core is heavily dictated by its substituents. The 2-amino group acts as a strong electron donor (+M effect), pushing electron density into the ring. Conversely, the 3-nitro group is a powerful electron-withdrawing group (-M / -I effect), creating a localized dipole that makes the nitro group highly susceptible to catalytic reduction. The 6-tert-butyl group provides inductive donation (+I) but, more importantly, acts as a steric shield. This bulky group prevents unwanted nucleophilic attacks at the C5/C6 positions and protects the final drug molecule from rapid metabolic oxidation (e.g., by Cytochrome P450 enzymes) in vivo[3].

ElectronicEffects Pyridine Pyridine Core (Electron Deficient) Amine 2-Amino Group (-NH2) +M Effect (Donor) Amine->Pyridine Increases electron density at ortho/para positions Nitro 3-Nitro Group (-NO2) -M / -I Effect (Acceptor) Nitro->Pyridine Decreases electron density Strong electron pull tButyl 6-tert-Butyl Group +I Effect / Steric Bulk tButyl->Pyridine Inductive donation Shields C5/C6 positions

Fig 1: Electronic and steric contributions of substituents on the pyridine core.

Analytical Characterization Workflows

To ensure the integrity of the starting material before initiating complex multi-step syntheses, rigorous analytical validation is required.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The compound exhibits a distinct molecular ion peak at m/z 196.1 [M+H]+ in positive electrospray ionization (ESI+) mode[4]. Purity should be assessed at 254 nm, where the conjugated nitro-pyridine system absorbs strongly.

  • 1H NMR Spectroscopy: Structural validation is confirmed by a massive singlet integrating for 9 protons at ~1.30 ppm (the tert-butyl group) and a distinct aromatic doublet integrating for 1 proton at ~8.30 ppm (the C4 proton, highly deshielded by the adjacent nitro group).

Synthetic Utility & Reactivity Protocols

The primary utility of 6-tert-butyl-3-nitropyridin-2-amine lies in its conversion to the imidazo[4,5-b]pyridine scaffold. This requires a two-step sequence: nitro reduction followed by cyclocondensation.

SyntheticWorkflow A 6-tert-butyl-3-nitropyridin-2-amine (Starting Material) B Catalytic Hydrogenation (Pd/C, H2, EtOH, 25°C) A->B Nitro Reduction C 2,3-diamino-6-tert-butylpyridine (Intermediate) B->C Yield > 90% D Cyclocondensation (Orthoester/Acid, Heat, 80°C) C->D Ring Closure E Imidazo[4,5-b]pyridine Scaffold (Kinase Inhibitor Core) D->E Scaffold Formation

Fig 2: Synthetic workflow from the nitro-amine precursor to the imidazo[4,5-b]pyridine scaffold.

Protocol 1: Catalytic Reduction to 2,3-Diamino-6-tert-butylpyridine
  • Objective: Convert the electron-withdrawing nitro group to a nucleophilic amine to set up the cyclization phase.

  • Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is strictly preferred over dissolving metal reductions (e.g., Fe/HCl or SnCl2). Harsh acidic conditions can protonate the pyridine ring, leading to water-soluble salts that drastically reduce isolated yields during workup.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 6-tert-butyl-3-nitropyridin-2-amine (1.0 eq) in anhydrous ethanol to achieve a 0.1 M concentration.

    • Catalyst Addition: Purge the reaction flask with Argon for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight).

    • Reaction: Evacuate the flask and backfill with H2 gas via a balloon. Stir vigorously at 25 °C for 4-6 hours.

    • Self-Validation System: Monitor the reaction via TLC (Hexanes:EtOAc 1:1) and LC-MS. The reaction is deemed complete when the bright yellow starting material spot disappears, and LC-MS shows a mass shift of -30 Da (m/z 196.1 → 166.1), corresponding to the loss of two oxygen atoms and the addition of two protons. The solution will transition from bright yellow to colorless.

    • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the diamine intermediate.

Protocol 2: Cyclocondensation to Imidazo[4,5-b]pyridine Scaffolds
  • Objective: Construct the bicyclic core required for Aurora-A and AKT kinase inhibition[2][3].

  • Causality: Triethyl orthoformate is utilized as the cyclization reagent because it acts as both the solvent and the single-carbon electrophile. The reaction is thermodynamically driven by the entropic release of volatile ethanol molecules upon ring closure.

  • Step-by-Step Methodology:

    • Preparation: Suspend the crude 2,3-diamino-6-tert-butylpyridine (1.0 eq) in an excess of triethyl orthoformate (~10 eq).

    • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq) to activate the orthoester and accelerate amidine formation.

    • Reaction: Heat the mixture to 80-100 °C under reflux for 12 hours.

    • Self-Validation System: Monitor via TLC (DCM:MeOH 9:1). The highly polar diamine (low Rf) will be entirely consumed, yielding a highly fluorescent (under 254 nm UV light) higher-Rf spot corresponding to the fully aromatized imidazopyridine.

    • Workup: Cool the mixture to room temperature, quench with saturated aqueous NaHCO3 to neutralize the p-TSA, and extract with ethyl acetate (3x). Dry the organic layers over anhydrous Na2SO4, concentrate, and purify via flash column chromatography.

References

  • Title: 6-tert-butyl-3-nitropyridin-2-amine | 893444-19-4 Source: ChemicalBook URL
  • Source: uni.
  • Source: PubMed Central (PMC)
  • Title: Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092)

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of N-tert-butyl-3-nitro-pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction N-tert-butyl-3-nitro-pyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyl-3-nitro-pyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The unique arrangement of a bulky tert-butyl group and a strongly electron-withdrawing nitro group on the 2-aminopyridine scaffold imparts distinct electronic and steric properties to the molecule. These characteristics can influence its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive analysis of the molecular structure of N-tert-butyl-3-nitro-pyridin-2-amine, a proposed synthetic pathway, and its detailed spectroscopic characterization.

Molecular Structure: Steric and Electronic Considerations

The molecular structure of N-tert-butyl-3-nitro-pyridin-2-amine is characterized by the interplay of the steric hindrance imposed by the tert-butyl group and the potent electronic effects of the nitro substituent. The pyridine ring, an electron-deficient aromatic system, is further influenced by the electron-donating amino group at the C2 position and the electron-withdrawing nitro group at the C3 position.

The bulky tert-butyl group attached to the exocyclic nitrogen atom creates significant steric hindrance around the amino linkage. This can restrict the rotation around the C2-N bond and influence the planarity of the molecule. The presence of a bulky substituent can impact the molecule's ability to participate in certain intermolecular interactions, such as hydrogen bonding, which would be more prevalent in its precursor, 2-amino-3-nitropyridine.

The nitro group at the C3 position is a strong resonance and inductively electron-withdrawing group. This has a profound effect on the electron density distribution within the pyridine ring, further decreasing the basicity of the ring nitrogen.[1] The proximity of the nitro and amino groups suggests the potential for intramolecular hydrogen bonding between the amino proton and an oxygen atom of the nitro group, which would contribute to the molecule's conformational stability.

Computational studies on the parent compound, 2-amino-3-nitropyridine, using methods such as DFT (B3LYP) and MP2, have provided insights into its geometry, which can be extrapolated to its N-tert-butyl derivative.[2][3] These studies indicate a high degree of planarity in the 2-amino-3-nitropyridine molecule, with the nitro group being slightly twisted out of the plane of the pyridine ring.[2][3] The introduction of the sterically demanding tert-butyl group in N-tert-butyl-3-nitro-pyridin-2-amine likely induces a more significant deviation from planarity.

Caption: 2D structure of N-tert-butyl-3-nitro-pyridin-2-amine.

Proposed Synthesis of N-tert-butyl-3-nitro-pyridin-2-amine

A practical synthetic route to N-tert-butyl-3-nitro-pyridin-2-amine involves the N-alkylation of the readily available starting material, 2-amino-3-nitropyridine. The synthesis of 2-amino-3-nitropyridine can be achieved through the nitration of 2-aminopyridine or via the reaction of 2-chloro-3-nitropyridine with ammonia.[4] The subsequent N-tert-butylation of 2-amino-3-nitropyridine presents a challenge due to the decreased nucleophilicity of the amino group, a consequence of the adjacent electron-withdrawing nitro group. Standard alkylation methods may require harsh conditions. A plausible approach would be a nucleophilic substitution reaction using a tert-butylating agent under basic conditions.

Experimental Protocol:

Step 1: Synthesis of 2-amino-3-nitropyridine (from 2-chloro-3-nitropyridine)

This procedure is adapted from established methods.[4]

  • To a sealed tube, add 2-chloro-3-nitropyridine (1.0 eq).

  • Add aqueous ammonia (excess, e.g., 20 eq).

  • Seal the tube and heat the reaction mixture at 90-100 °C for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • The product, 2-amino-3-nitropyridine, will precipitate as a yellow solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Proposed Synthesis of N-tert-butyl-3-nitro-pyridin-2-amine

This proposed protocol is based on general principles of N-alkylation of weakly nucleophilic amines.

  • In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-amino-3-nitropyridine (1.0 eq) in a suitable anhydrous aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (NaH, 1.1-1.5 eq), portion-wise at 0 °C to deprotonate the amino group.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the corresponding sodium salt.

  • Add a tert-butylating agent, such as 2-tert-butyl-1,3-diisopropylisourea or tert-butyl bromide (1.1-1.5 eq), to the reaction mixture.

  • Heat the reaction mixture to 50-80 °C and monitor the progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature and quench cautiously with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-tert-butyl-3-nitro-pyridin-2-amine.

cluster_0 Synthesis of 2-amino-3-nitropyridine cluster_1 Proposed N-tert-butylation 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Reaction with NH3 Reaction with NH3 2-chloro-3-nitropyridine->Reaction with NH3 Aqueous NH3, heat 2-amino-3-nitropyridine 2-amino-3-nitropyridine Reaction with NH3->2-amino-3-nitropyridine Deprotonation Deprotonation 2-amino-3-nitropyridine->Deprotonation NaH, DMF Alkylation Alkylation Deprotonation->Alkylation tert-butylating agent Workup & Purification Workup & Purification Alkylation->Workup & Purification N-tert-butyl-3-nitro-pyridin-2-amine N-tert-butyl-3-nitro-pyridin-2-amine Workup & Purification->N-tert-butyl-3-nitro-pyridin-2-amine

Caption: Proposed workflow for the synthesis of N-tert-butyl-3-nitro-pyridin-2-amine.

Spectroscopic Characterization

The molecular structure of N-tert-butyl-3-nitro-pyridin-2-amine can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹³C NMR Data
Chemical Shift (δ) ppm Assignment
~159C2 (carbon bearing the amino group)
~153C6
~135C4
~131C3 (carbon bearing the nitro group)
~108C5
~55Quaternary carbon of tert-butyl group
~30Methyl carbons of tert-butyl group
Note: Predicted chemical shifts based on available data for N-tert-butyl-3-nitro-pyridin-2-amine and related structures.[5]

The ¹H NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, a signal for the N-H proton (which may be broad), and three distinct signals in the aromatic region corresponding to the protons on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For N-tert-butyl-3-nitro-pyridin-2-amine (C₉H₁₃N₃O₂), the expected molecular weight is approximately 195.22 g/mol .[5]

Mass Spectrometry Data (Electron Ionization)
m/z Assignment
195[M]⁺ (Molecular Ion)
180[M - CH₃]⁺
139[M - C(CH₃)₃ + H]⁺ (loss of tert-butyl group)
57[C(CH₃)₃]⁺ (tert-butyl cation)
Note: Predicted fragmentation pattern based on the structure and available mass spectral data.[5]
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Assignment
~3400N-H Stretch
~2970Aliphatic C-H Stretch (tert-butyl)
~1600, ~1480Aromatic C=C and C=N Stretch
~1530Asymmetric NO₂ Stretch
~1350Symmetric NO₂ Stretch
Note: Predicted absorption bands based on the functional groups present. The N-H stretch of a secondary amine typically appears as a single sharp peak.[6]

Conclusion

N-tert-butyl-3-nitro-pyridin-2-amine is a molecule with a rich structural complexity arising from the interplay of steric and electronic effects. This guide has provided a detailed analysis of its molecular structure, a proposed synthetic pathway, and a comprehensive overview of its spectroscopic characterization. The information presented herein serves as a valuable resource for researchers engaged in the synthesis and application of novel pyridine derivatives in drug discovery and materials science. Further investigation, including single-crystal X-ray diffraction studies, would provide definitive insights into the three-dimensional structure and intermolecular interactions of this intriguing compound.

References

  • SpectraBase. 2-(TERT.-BUTYLAMINO)-3-NITROPYRIDINE. [Link]

  • IUCr. N-(tert-Butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine. [Link]

  • Green Chemistry (RSC Publishing). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. [Link]

  • PMC. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. [Link]

  • SYNTHESIS OF NITROPYRIDINES AND NITROANILINES USING THREE COMPONENT RING TRANSFORMATION. [Link]

  • Dalton Transactions (RSC Publishing). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. [Link]

  • Chemistry Stack Exchange. Basicity of substituted pyridines. [Link]

  • RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

  • MDPI. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. [Link]

  • ResearchGate. The Influence of Steric Hindrance and Remote Electronic Effects on the (Co)polymerization Catalyzed by Pyridine‐Imine Nickel(II) Catalysts. [Link]

  • PubChem. 2-Nitropyridin-3-amine. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • ResearchGate. Structural and Theoretical Studies of 2-amino-3- nitropyridine. [Link]

  • ResearchGate. (PDF) Structural and Theoretical Studies of 2-amino-3- nitropyridine. [Link]

Sources

Foundational

starting materials for tert-butyl nitropyridinamine synthesis

An In-depth Technical Guide to the Synthesis of tert-Butyl Nitropyridinamine Introduction Substituted nitropyridines are foundational scaffolds in medicinal chemistry and materials science, serving as versatile intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of tert-Butyl Nitropyridinamine

Introduction

Substituted nitropyridines are foundational scaffolds in medicinal chemistry and materials science, serving as versatile intermediates for the synthesis of complex molecular architectures. The introduction of a nitro group onto the pyridine ring significantly alters its electronic properties, facilitating nucleophilic aromatic substitution (SNAr) and providing a precursor for a synthetically crucial amino group upon reduction. This guide focuses on the synthesis of a specific isomer, N-tert-butyl-5-nitropyridin-2-amine , a valuable building block whose sterically demanding tert-butyl group can impart unique solubility and conformational properties to downstream drug candidates.

This document provides a comprehensive examination of the strategic considerations for its synthesis, a detailed, field-proven experimental protocol, and the underlying chemical principles that ensure a robust and reproducible outcome.

PART 1: Retrosynthetic Analysis and Strategy Selection

Two primary synthetic routes present themselves for the construction of N-tert-butyl-5-nitropyridin-2-amine:

  • Route A: Direct Nitration. This approach involves the direct electrophilic nitration of a precursor, 2-(tert-butylamino)pyridine.

  • Route B: Nucleophilic Aromatic Substitution (SNAr). This strategy involves the reaction of an activated halopyridine, 2-chloro-5-nitropyridine, with tert-butylamine.

While direct C-H functionalization via nitration is an atom-economical approach, it presents significant challenges for this specific target. The nitration of 2-aminopyridine is known to yield a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine, with the former being the major product.[1][2] The presence of the N-tert-butyl group, an activating ortho-, para-director, would likely lead to a similar mixture of isomers. Separating these regioisomers would necessitate complex purification steps, resulting in a lower overall yield of the desired product.

In contrast, Route B offers superior regiochemical control . The SNAr reaction on 2-chloro-5-nitropyridine is highly predictable. The nitro group, a powerful electron-withdrawing group, strongly activates the pyridine ring towards nucleophilic attack, particularly at the ortho (C6) and para (C2) positions. The chlorine atom at the C2 position is an excellent leaving group, making this site the exclusive point of substitution by a nucleophile like tert-butylamine. This high degree of selectivity eliminates the formation of unwanted isomers, simplifying purification and maximizing the yield. Therefore, the SNAr approach is the preferred industrial and laboratory method for synthesizing this target molecule with high purity.

PART 2: Starting Materials

A successful synthesis is contingent upon the quality and properties of the starting materials. The selected SNAr pathway utilizes two readily available commercial reagents.

2-Chloro-5-nitropyridine

This crystalline solid is the electrophilic backbone of the synthesis. It is an important medical intermediate in its own right.[3]

  • Molecular Formula: C₅H₃ClN₂O₂

  • Molecular Weight: 158.54 g/mol [4]

  • Appearance: Pale yellow to yellow crystalline powder

  • Key Reactive Features: The chlorine atom at the 2-position is activated for nucleophilic displacement by the strong electron-withdrawing effect of the nitro group at the 5-position.[5] The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents, acids, and bases.[6]

tert-Butylamine

This primary amine serves as the nucleophile in the reaction. Its bulky tert-butyl group is a key structural feature of the final product.

  • Molecular Formula: C₄H₁₁N

  • Molecular Weight: 73.14 g/mol

  • Appearance: Colorless liquid

  • Key Reactive Features: As a primary amine, it is a potent nucleophile. However, its significant steric bulk can influence reaction rates and, in some contexts, act as a non-nucleophilic base.[7] It is commercially available, and its synthesis via the Hofmann rearrangement of trimethylacetamide or other methods has been thoroughly documented.[8]

PART 3: Detailed Experimental Protocol

The following protocol describes the synthesis of N-tert-butyl-5-nitropyridin-2-amine via nucleophilic aromatic substitution. The methodology is adapted from established procedures for similar substitutions on activated dichloronitropyridines, which provide a reliable framework for this transformation.[9]

Methodology: Nucleophilic Aromatic Substitution

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol, 1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 17.4 g, 126.2 mmol, 2.0 eq).

    • Causality: Anhydrous conditions are crucial to prevent potential side reactions, such as hydrolysis of the starting material. Potassium carbonate is an effective and economical base used to neutralize the HCl generated during the substitution, driving the reaction to completion.

  • Solvent and Reagent Addition: Add 100 mL of anhydrous toluene to the flask. Begin stirring the suspension. Add tert-butylamine (7.9 mL, 75.7 mmol, 1.2 eq) to the mixture using a syringe.

    • Causality: Toluene is selected as the solvent due to its relatively high boiling point, which allows the reaction to be heated to an appropriate temperature, and its inertness under these conditions. A slight excess of the amine nucleophile ensures complete consumption of the limiting electrophile.

  • Reaction Execution: Heat the reaction mixture to 80°C using an oil bath. Maintain this temperature and continue vigorous stirring for 12-16 hours.

    • Causality: Heating is necessary to provide sufficient activation energy for the SNAr reaction, especially with the sterically hindered tert-butylamine nucleophile. The reaction temperature represents a balance between achieving a reasonable reaction rate and minimizing potential side reactions or solvent loss.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The disappearance of the 2-chloro-5-nitropyridine spot indicates the reaction is nearing completion.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with toluene (2 x 20 mL).

    • Causality: Filtration is a simple and effective method to remove the solid base and the salt byproduct from the reaction mixture.

  • Purification: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield N-tert-butyl-5-nitropyridin-2-amine as a pure crystalline solid.

    • Causality: Recrystallization is an efficient purification technique for solid products, removing any unreacted starting materials or minor impurities by exploiting differences in solubility.

PART 4: Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis.

Parameter2-Chloro-5-nitropyridinetert-ButylaminePotassium CarbonateN-tert-butyl-5-nitropyridin-2-amine
Molecular Weight ( g/mol ) 158.54[4]73.14[8]138.21195.22
Molar Eq. 1.01.22.0-
Amount (mmol) 63.175.7126.2-
Mass/Volume 10.0 g7.9 mL17.4 gTheoretical Yield: 12.3 g
Role ElectrophileNucleophileBaseProduct
Reaction Time ---12-16 hours
Reaction Temperature ---80°C

PART 5: Visualization of Experimental Workflow

The logical flow of the synthetic protocol is illustrated below.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Work-up & Purification cluster_product 4. Final Product A Add 2-Chloro-5-nitropyridine (1.0 eq) and K₂CO₃ (2.0 eq) to flask B Add Toluene (Solvent) and tert-Butylamine (1.2 eq) A->B Suspend solids C Heat to 80°C Stir for 12-16h B->C Initiate reaction D Cool to Room Temperature C->D Complete reaction E Filter to remove inorganic salts D->E Prepare for isolation F Concentrate filtrate under reduced pressure E->F Isolate crude product solution G Recrystallize crude solid F->G Obtain crude solid H N-tert-butyl-5-nitropyridin-2-amine (Pure Crystalline Solid) G->H Purify product

Caption: Workflow diagram for the synthesis of N-tert-butyl-5-nitropyridin-2-amine.

References

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  • tert-BUTYLAMINE. Organic Syntheses Procedure. [Link]

  • tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. (2009). PMC. [Link]

  • Method for preparing 2-chloro-5-nitropyridine. (2011).
  • Nitropyridines, Their Synthesis and Reactions. (1996). ResearchGate. [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (2024). ChemRxiv. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2022). PMC. [Link]

Sources

Exploratory

The Strategic Role of 6-Tert-butyl-3-nitropyridin-2-amine in Advanced Kinase Inhibitor Design: Synthesis, Characterization, and Application

Executive Summary In the landscape of modern targeted oncology, the design of small-molecule kinase inhibitors relies heavily on highly functionalized, sterically tuned heterocyclic building blocks. 6-Tert-butyl-3-nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, the design of small-molecule kinase inhibitors relies heavily on highly functionalized, sterically tuned heterocyclic building blocks. 6-Tert-butyl-3-nitropyridin-2-amine (CAS: 893444-19-4) represents a premier intermediate in this domain[1]. Characterized by its orthogonal reactive groups and a bulky lipophilic side chain, this compound is a critical precursor for synthesizing bicyclic pharmacophores—most notably the pyrido[2,3-d]pyrimidin-2-ones used to selectively inhibit RAF kinases in the MAPK/ERK signaling pathway[2].

This technical guide dissects the physicochemical profile, structural rationale, and self-validating synthetic protocols associated with this vital chemical precursor.

Physicochemical Profiling and Nomenclature

To ensure precise material sourcing and analytical verification, the fundamental identity and quantitative data of the compound are summarized below.

PropertyValue
IUPAC Name 6-tert-butyl-3-nitropyridin-2-amine[1]
Common Synonyms 6-(1,1-Dimethylethyl)-3-nitro-2-pyridinamine; 2-Amino-6-tert-butyl-3-nitropyridine[1],[3]
CAS Registry Number 893444-19-4[1]
Molecular Formula C9H13N3O2[3]
Molecular Weight 195.22 g/mol [3]
Structural Class Aminonitropyridine / Heteroaromatic Building Block
Structural Causality in Drug Design

The architecture of 6-tert-butyl-3-nitropyridin-2-amine is meticulously suited for structure-activity relationship (SAR) optimization[2].

  • The tert-Butyl Group (C6): This massive aliphatic moiety acts as a hydrophobic shield. During drug-target binding, it is strategically positioned to occupy the deep lipophilic pockets adjacent to the ATP-binding site of kinases (such as the DFG-out conformation of mutant B-RAF), dramatically enhancing both binding affinity and target selectivity[2].

  • The Ortho-Relationship (C2/C3): The adjacent amine and nitro groups provide a latent ortho-diamine system. Once the nitro group is reduced, the resulting diamine serves as the nucleophilic anchor for cyclization into rigid, hydrogen-bond-donating bicyclic scaffolds[4].

Mechanistic Synthesis & Self-Validating Protocols

The preparation and subsequent functionalization of this compound rely on robust, predictable organic transformations. The protocols below are designed not just as procedural steps, but as self-validating systems where the underlying chemistry provides real-time feedback to the synthetic chemist.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Amination

Objective: Synthesize 6-tert-butyl-3-nitropyridin-2-amine from 6-tert-butyl-2-chloro-3-nitropyridine.

  • Causality & Mechanism: The strong electron-withdrawing nature of the nitro group at C3 significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This electronic depletion specifically activates the C2 position, making the carbon-chlorine bond highly susceptible to nucleophilic attack by ammonia, as established in standard mechanistic frameworks like .

  • Step 1: Dissolve 6-tert-butyl-2-chloro-3-nitropyridine (1.0 eq) in a 0.5 M solution of ammonia in methanol (10.0 eq) within a pressure-rated reaction vessel.

  • Step 2: Seal the vessel to prevent the escape of volatile ammonia gas (ensuring a high local concentration of the nucleophile) and heat the mixture to 80°C under continuous magnetic stirring for 12 hours.

  • Validation Check: This protocol is a self-validating system when monitored by LC-MS. The chlorinated starting material exhibits a distinct 3:1 isotopic ratio (due to ^35Cl and ^37Cl). The reaction is deemed complete when this isotopic signature completely disappears, replaced by a single mass peak corresponding to the product [M+H]+.

  • Step 3: Cool the reaction to room temperature, vent carefully, and concentrate the solvent under reduced pressure.

  • Step 4: Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure target compound.

Protocol 2: Catalytic Hydrogenation to the Ortho-Diamine

Objective: Reduce the nitro group to yield 6-tert-butylpyridine-2,3-diamine, the direct precursor for kinase inhibitor cyclization[4].

  • Causality & Mechanism: The heterogeneous Palladium on Carbon (Pd/C) catalyst adsorbs both the hydrogen gas and the nitro substrate, facilitating a stepwise transfer of hydride species to fully reduce the -NO2 group to -NH2.

  • Step 1: Dissolve 6-tert-butyl-3-nitropyridin-2-amine (1.0 eq) in anhydrous ethanol.

  • Step 2: Purge the reaction flask with inert nitrogen gas, then carefully add 10% Pd/C catalyst (0.1 eq by weight).

  • Step 3: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon or Parr shaker at 1 atm. Stir vigorously at room temperature for 4-6 hours.

  • Validation Check: This step is self-validating through volumetric hydrogen consumption . The reaction ceases exactly when 3 molar equivalents of H2 are consumed. Additionally, the deep yellow color of the nitro-amine intermediate fades to a pale or colorless solution upon complete reduction to the diamine.

  • Step 4: Filter the reaction mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Evaporate the filtrate in vacuo. The resulting diamine is highly susceptible to air oxidation and must be used immediately in the next step.

Downstream Application: The RAF Kinase Inhibitor Pathway

Once the 6-tert-butylpyridine-2,3-diamine is generated, it is rapidly cyclized using reagents like triphosgene or urea to form a pyrido[2,3-d]pyrimidin-2-one core[2]. This specific bicyclic scaffold is a hallmark of advanced oncology drugs, heavily patented by entities such as for its potent inhibition of RAF kinases[5].

By acting as a competitive ATP-binding inhibitor, these compounds block RAF, thereby halting the downstream phosphorylation of MEK and ERK. This effectively shuts down the hyperactive MAPK/ERK signaling cascade that drives tumor cell proliferation in cancers such as melanoma[2].

Visualizing the Chemistry and Biology

SynthesisWorkflow SM 6-tert-butyl-2-chloro- 3-nitropyridine SNAr SNAr Amination (NH3/MeOH) SM->SNAr Target 6-tert-butyl-3-nitropyridin-2-amine (CAS: 893444-19-4) SNAr->Target Reduction Catalytic Hydrogenation (H2, Pd/C) Target->Reduction Diamine 6-tert-butylpyridine- 2,3-diamine Reduction->Diamine Cyclization Cyclization (e.g., Triphosgene) Diamine->Cyclization Scaffold Pyrido-pyrimidinone Scaffold (RAF Inhibitor) Cyclization->Scaffold

Fig 1: Synthesis workflow from chlorinated precursor to the pyrido-pyrimidinone scaffold.

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS Activates RAF RAF Kinase (Target) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Cell Proliferation ERK->Proliferation Promotes Inhibitor Pyrido-pyrimidinone Inhibitor Inhibitor->RAF Blocks

Fig 2: MAPK/ERK signaling cascade illustrating the targeted inhibition of RAF kinase.

References

  • Source: Google Patents / Sunesis Pharmaceuticals, Inc.
  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley Online Library URL: [Link]

Sources

Foundational

Electronic Properties and Therapeutic Utility of the 3-Nitropyridin-2-amine Scaffold: A Technical Guide

Introduction The 3-nitropyridin-2-amine (also known as 2-amino-3-nitropyridine) scaffold is a highly privileged structural motif utilized extensively in non-linear optical (NLO) materials and modern drug discovery[1]. As...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-nitropyridin-2-amine (also known as 2-amino-3-nitropyridine) scaffold is a highly privileged structural motif utilized extensively in non-linear optical (NLO) materials and modern drug discovery[1]. As a Senior Application Scientist, I frequently leverage this scaffold's unique electronic topology—characterized by a highly tunable push-pull electron system—to design selective, high-affinity kinase inhibitors[2]. This whitepaper dissects the electronic properties, quantum chemical profiling, and synthetic utility of the 3-nitropyridin-2-amine core, providing a self-validating framework for researchers and drug development professionals.

Electronic Structure and Push-Pull Conjugation

The fundamental electronic behavior of 3-nitropyridin-2-amine is dictated by the synergistic relationship between the electron-donating 2-amino group (+M effect) and the electron-withdrawing 3-nitro group (-M, -I effects)[1]. This arrangement establishes a robust intramolecular charge transfer across the conjugated pyridine ring.

Crucially, this push-pull system facilitates a strong intramolecular hydrogen bond (N-H···O) between the amino proton and the adjacent nitro oxygen. The causality here is profound: the hydrogen bond locks the molecule into a rigid, planar conformation (Cs point group symmetry)[3]. In drug design, this planarity is highly desirable; it restricts rotational degrees of freedom, thereby minimizing the entropic penalty upon binding to the narrow, highly conserved ATP-binding hinge regions of target kinases such as Aurora-A and AKT[2][4].

G Pyridine Pyridine Ring (Electron Acceptor Core) Nitro 3-Nitro Group (Electron Acceptor, -M/-I Effect) Pyridine->Nitro Withdraws e- Amino 2-Amino Group (Electron Donor, +M Effect) Amino->Pyridine Donates e- PushPull Push-Pull Conjugation (Charge Transfer) Amino->PushPull Hbond Intramolecular H-Bond (N-H···O) Amino->Hbond Nitro->PushPull Nitro->Hbond Hbond->Pyridine Planar Stabilization

Fig 1. Logical relationship of the push-pull electronic system and intramolecular stabilization.

Quantum Chemical Profiling

To accurately model the electronic properties of this scaffold, Density Functional Theory (DFT) is employed. The B3LYP functional paired with the 6-311++G(d,p) basis set is the gold standard for this molecule[1]. The inclusion of diffuse and polarization functions (++G(d,p)) is non-negotiable; they are critical for accurately modeling the electron-rich amino group and the highly electronegative oxygen atoms, ensuring the precise calculation of the dipole moment and hydrogen bond lengths.

Table 1 summarizes the key electronic parameters. The relatively small HOMO-LUMO energy gap (3.94 eV) indicates a highly polarizable electron cloud, which translates to heightened chemical reactivity and strong intermolecular interactions in solid-state crystal packing[5].

Table 1: Calculated and Experimental Electronic Parameters of 3-Nitropyridin-2-amine

ParameterExperimental ValueTheoretical Value (DFT/B3LYP)Mechanistic Implications
Point Group Symmetry CsCsIndicates a highly planar molecular geometry, ideal for hinge-binding.
Dipole Moment (μ) 2.61 D (in Benzene)~4.28 D (Gas phase)High polarity drives aqueous solubility and receptor binding affinity.
HOMO-LUMO Gap (ΔE) N/A3.94 eVSmall gap indicates high chemical reactivity and efficient charge transfer.
Intramolecular H-Bond Present (IR/NMR confirmed)Present (N-H···O)Locks the nitro and amino groups in a coplanar arrangement.

Experimental Workflow and Validation

A rigorous, self-validating experimental workflow is essential to confirm the theoretical electronic properties of the synthesized derivatives. Theoretical DFT calculations must be cross-examined with empirical X-ray crystallography (for structural planarity) and cyclic voltammetry (for redox potentials).

G Start 2-Amino-3-Nitropyridine Synthesis/Isolation DFT DFT Calculations (B3LYP/6-311++G**) Start->DFT Cryst X-Ray Crystallography (Solid-State Geometry) Start->Cryst Spec Spectroscopy (IR, NMR, UV-Vis) Start->Spec Echem Cyclic Voltammetry (Redox Potentials) Start->Echem Valid Data Synthesis & Scaffold Validation DFT->Valid Theoretical Cryst->Valid Structural Spec->Valid Electronic Echem->Valid Redox

Fig 2. Experimental workflow for the structural and electronic profiling of the scaffold.

Protocol: Scaffold Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitro group strongly activates the pyridine ring toward Nucleophilic Aromatic Substitution (SNAr), making halogenated derivatives (e.g., 4-chloro-2-amino-3-nitropyridine) excellent precursors for building complex pharmacophores like imidazo[4,5-b]pyridines[2].

Step 1: Starting Material Preparation. Dissolve 4-chloro-2-amino-3-nitropyridine in anhydrous 2-propanol. Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the activated chloride leaving group into an unreactive hydroxyl group. Step 2: Amine Addition. Add the desired secondary amine nucleophile and N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the nucleophile and driving the SNAr reaction forward. Step 3: Thermal Activation. Heat the mixture to 80°C for 12 hours. Causality: The strong -M effect of the 3-nitro group stabilizes the anionic Meisenheimer complex intermediate, facilitating the rapid displacement of the chloride ion[2]. Step 4: Nitro Reduction. Isolate the intermediate and treat it with sodium dithionite (Na2S2O4) in a methanol/water mixture. Causality: We explicitly select Na2S2O4 over standard catalytic hydrogenation (Pd/C) to avoid the over-reduction of sensitive functional groups (such as halogens or alkynes) that may be present on the extended scaffold[2]. Step 5: Cyclization. Condense the resulting diamine with trimethyl orthoformate under acidic conditions to yield the final imidazo[4,5-b]pyridine core, a highly potent inhibitor framework for Aurora-A kinase[2].

Therapeutic Applications

The rigidified, planar nature of the 3-nitropyridin-2-amine-derived imidazo[4,5-b]pyridine core has led to breakthrough therapeutics. For instance, ARQ 092, an orally bioavailable and potent allosteric AKT inhibitor, utilizes this highly optimized scaffold to form critical hydrogen bonds with the disordered αC-helix and β4-strand of the AKT kinase domain[4]. Furthermore, the scaffold's tunable dipole moment allows medicinal chemists to modulate its solubility and pharmacokinetic profile without disrupting its primary target affinity.

Conclusion

The 3-nitropyridin-2-amine scaffold is a masterclass in applied electronic properties. By understanding the causality between its push-pull conjugation, intramolecular hydrogen bonding, and resulting planar geometry, researchers can rationally design highly potent kinase inhibitors and advanced materials with predictable, self-validating behaviors.

References

  • Structural and theoretical studies of 2-amino-3-nitropyridine An-Najah National University [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells National Institutes of Health (PMC) [Link]

  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor American Chemical Society (ACS) [Link]

  • Structural and Theoretical Studies of 2-amino-3-nitropyridine ResearchGate [Link]

  • STRUCTURE, QUANTUM CHEMICAL, HIRSHFELD SURFACES, AND ENERGY FRAMEWORK ANALYSIS OF SOME AMINOPYRIDINE DERIVATIVES Rasayan Journal of Chemistry[Link]

  • Quantitative structure-property relationships in the pyridine series ElectronicsAndBooks [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 6-Tert-butyl-3-nitropyridin-2-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Sterically Influenced Building Block in Heterocyclic Chemistry 6-Tert-butyl-3-nitropyridin-2-amine (CAS No. 893444-19-4) is a substituted py...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Sterically Influenced Building Block in Heterocyclic Chemistry

6-Tert-butyl-3-nitropyridin-2-amine (CAS No. 893444-19-4) is a substituted pyridine derivative that holds significant potential as a versatile intermediate in organic synthesis. Its unique structural architecture, featuring a sterically demanding tert-butyl group, an electron-donating amine, and a strongly electron-withdrawing nitro group, offers a nuanced reactivity profile. This guide provides an in-depth exploration of the anticipated synthetic utility of this compound, grounded in the established chemistry of 2-amino-3-nitropyridines and the predictable influence of its substituents. While specific literature on this exact molecule is emerging, its application can be expertly extrapolated from a rich body of related chemical knowledge.

The pyridine ring is a cornerstone of medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs containing this moiety[1]. The functional groups on 6-tert-butyl-3-nitropyridin-2-amine predispose it to a range of transformations, making it a valuable scaffold for the synthesis of complex, biologically active molecules. This document serves as a technical resource, elucidating the causality behind experimental choices and providing robust, self-validating protocols for its use.

Core Reactivity Principles: An Interplay of Steric and Electronic Effects

The synthetic applications of 6-tert-butyl-3-nitropyridin-2-amine are dictated by the interplay of its three key functional groups. Understanding these influences is paramount for predicting reaction outcomes and designing rational synthetic routes.

1. The 2-Amino-3-Nitropyridine Core:

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack by the potent electron-withdrawing nitro group at the 3-position. This effect is most pronounced at the positions ortho and para to the nitro group (the 2- and 4-positions).

  • Ambident Nucleophilicity: The primary amino group at the 2-position can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, opening pathways to diaminopyridine derivatives, which are precursors to fused heterocyclic systems like imidazopyridines.

2. The 6-Tert-butyl Group: A Steric and Electronic Modulator:

  • Steric Hindrance: The bulky tert-butyl group at the 6-position provides significant steric shielding. This can influence regioselectivity by hindering the approach of reagents to the adjacent positions (the 5-position and the ring nitrogen). In reactions involving the ring nitrogen, such as quaternization, the tert-butyl group is expected to decrease the reaction rate compared to less hindered pyridines[1].

  • Electronic Effect: As an alkyl group, the tert-butyl substituent is electron-donating via an inductive effect. This increases the electron density of the pyridine ring, which can subtly modulate its reactivity and the basicity of the ring nitrogen[2]. However, this donating effect is generally overridden by the powerful electron-withdrawing nature of the nitro group.

  • Metabolic Shielding in Drug Design: In medicinal chemistry, a tert-butyl group can be strategically incorporated to sterically block a metabolically labile site on a drug candidate, thereby preventing or slowing enzymatic degradation and improving its pharmacokinetic profile[3].

Visualization of Key Structural Influences

G cluster_0 6-Tert-butyl-3-nitropyridin-2-amine cluster_2 Resulting Reactivity Profile Molecule C(C)(C)C-Py-(NO2)-(NH2) tBu 6-tert-Butyl Group Steric Steric Hindrance (Regiocontrol) tBu->Steric Electronic_Donating Inductive Effect (e- Donating) tBu->Electronic_Donating NO2 3-Nitro Group Electronic_Withdrawing Strong e- Withdrawal (SNAr Activation) NO2->Electronic_Withdrawing Reduction Reducible Moiety NO2->Reduction NH2 2-Amino Group Nucleophilicity Nucleophilic Center NH2->Nucleophilicity G start 6-Tert-butyl-3-nitropyridin-2-amine step1 Reduction of Nitro Group (H₂, Pd/C, EtOH) start->step1 intermediate 6-Tert-butylpyridine-2,3-diamine step1->intermediate step2 Phillips Condensation (Aldehyde, Na₂S₂O₅, DMF) intermediate->step2 product Substituted 7-Tert-butyl-imidazo[4,5-b]pyridine step2->product

Sources

Application

Application Notes & Protocols: 6-Tert-butyl-3-nitropyridin-2-amine as a Versatile Building Block in Pharmaceutical Synthesis

Introduction: The Strategic Value of the 2-Amino-3-nitropyridine Scaffold In the landscape of modern medicinal chemistry, the 2-amino-3-nitropyridine framework stands out as a privileged scaffold. Its intrinsic electroni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2-Amino-3-nitropyridine Scaffold

In the landscape of modern medicinal chemistry, the 2-amino-3-nitropyridine framework stands out as a privileged scaffold. Its intrinsic electronic and steric properties make it a highly versatile intermediate for the synthesis of complex heterocyclic systems, which are cornerstones of many therapeutic agents.[1][2] The strategic placement of an electron-donating amino group and a strongly electron-withdrawing nitro group on adjacent positions of the pyridine ring creates a unique reactive profile. This arrangement is particularly powerful for constructing fused bicyclic systems, such as imidazopyridines and pyridotriazoles, which are known to possess a wide range of physiological activities.[3]

This guide focuses on a specific, sterically hindered derivative: 6-tert-butyl-3-nitropyridin-2-amine . While literature on this exact molecule is sparse, its synthetic utility can be expertly extrapolated from its well-documented analogs. The introduction of a bulky tert-butyl group at the 6-position is a deliberate design choice aimed at modulating the molecule's physicochemical properties and its interaction with biological targets. This group can enhance metabolic stability, improve cell membrane permeability, and provide a steric shield to fine-tune reactivity at adjacent positions.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's properties, its core applications in pharmaceutical synthesis, and detailed, field-proven protocols for its use.

Physicochemical Properties and Structural Analysis

The key to harnessing the potential of 6-tert-butyl-3-nitropyridin-2-amine lies in understanding its structural and electronic characteristics. The properties listed below are based on analysis of closely related analogs, with expert adjustments for the influence of the tert-butyl substituent.

PropertyPredicted Value / ObservationRationale & Expert Insight
Molecular Formula C₉H₁₃N₃O₂Derived from the chemical structure.
Molecular Weight 195.22 g/mol Calculated from the molecular formula.
Appearance Yellow to Orange Crystalline SolidThe 2-amino-3-nitropyridine chromophore typically imparts a yellow color.[1][4]
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); Low solubility in water.The nonpolar tert-butyl group and aromatic ring suggest good solubility in organic media. Water solubility is expected to be low, similar to analogs.[1][5]
Melting Point Estimated 80-100 °CThe bulky tert-butyl group may disrupt crystal packing compared to smaller analogs like 2-amino-3-nitropyridine (m.p. 163-165 °C), potentially lowering the melting point.
Key Reactive Sites 1. 3-Nitro Group : Readily reducible to an amine. 2. 2-Amino Group : Nucleophilic site for acylation, alkylation, coupling.The nitro group is the primary handle for transformation into the critical 2,3-diaminopyridine intermediate.[3] The reactivity of the 2-amino group will be sterically hindered by the adjacent tert-butyl group.

Core Application: A Gateway to Fused Heterocyclic Systems

The paramount application of 6-tert-butyl-3-nitropyridin-2-amine is its role as a precursor to 6-tert-butylpyridine-2,3-diamine . This diamine is the pivotal intermediate for constructing a variety of fused heterocyclic cores, which are prevalent in kinase inhibitors and other targeted therapies.[6] The general synthetic pathway involves two key transformations:

  • Nitro Group Reduction : The conversion of the 3-nitro group into a primary amine. This is the most critical step, creating the 1,2-diamine functionality necessary for cyclization.

  • Annulation/Cyclization : The reaction of the resulting 2,3-diamine with a suitable electrophile (e.g., carboxylic acids, aldehydes, or their derivatives) to form a new five-membered ring fused to the pyridine core.

This strategic pathway is visualized below.

G cluster_0 Core Synthetic Pathway A 6-tert-butyl-3-nitropyridin-2-amine B 6-tert-butylpyridine-2,3-diamine A->B Reduction (e.g., Pd/C, H₂ or SnCl₂) C 7-tert-butyl-1H-imidazo[4,5-b]pyridine Core (e.g., Kinase Inhibitors) B->C Cyclization (e.g., + R-COOH)

Caption: Synthetic utility of 6-tert-butyl-3-nitropyridin-2-amine.

Experimental Protocols

The following protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and product characterization. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of 6-tert-butylpyridine-2,3-diamine

This protocol details the critical reduction of the nitro group. Catalytic hydrogenation is presented as the primary method due to its clean reaction profile and high efficiency.

Workflow Visualization

G start Start setup 1. Dissolve Starting Material in EtOH/EtOAc start->setup inert 2. Add Pd/C Catalyst & Purge with N₂ setup->inert hydrogenate 3. Hydrogenate (H₂ balloon) Monitor by TLC inert->hydrogenate filter 4. Filter through Celite® to Remove Catalyst hydrogenate->filter concentrate 5. Concentrate Filtrate Under Vacuum filter->concentrate purify 6. Purify via Column Chromatography (if needed) concentrate->purify end End purify->end

Caption: Workflow for the reduction of 6-tert-butyl-3-nitropyridin-2-amine.

Materials & Reagents

  • 6-tert-butyl-3-nitropyridin-2-amine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc), anhydrous

  • Celite® or a similar filter aid

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology

  • Vessel Preparation & Reagent Addition : To a round-bottom flask equipped with a magnetic stir bar, add 6-tert-butyl-3-nitropyridin-2-amine (1.0 eq). Dissolve the starting material in a suitable solvent like ethanol or ethyl acetate (approx. 10-20 mL per gram of substrate).

    • Expertise & Causality: Ethanol and ethyl acetate are excellent solvents for both the starting material and the product, and they are compatible with the Pd/C catalyst. Using anhydrous solvent is good practice to ensure consistent results.

  • Catalyst Addition & Inerting : Carefully add the 10% Pd/C catalyst to the solution. The amount should be between 5 and 10 mol% of palladium relative to the substrate. Securely seal the flask with a septum. Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

    • Trustworthiness: Purging with an inert gas is a critical safety step to remove oxygen, which can form explosive mixtures with hydrogen. It also prevents catalyst deactivation.

  • Hydrogenation : Evacuate the inert gas and introduce hydrogen gas via a balloon or from a hydrogenation apparatus. Ensure the system is sealed. Stir the reaction vigorously at room temperature.

    • Expertise & Causality: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas), which maximizes the reaction rate.

  • Reaction Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase would be 50-70% ethyl acetate in hexanes. The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 2-6 hours.

    • Trustworthiness: TLC is a rapid and effective way to confirm the complete consumption of the starting material, preventing premature workup and ensuring high yield.

  • Catalyst Removal : Once the reaction is complete, carefully purge the flask with inert gas again to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (EtOH or EtOAc) to recover any adsorbed product.

    • Expertise & Causality: Pd/C is pyrophoric and can ignite in air when dry and saturated with hydrogen. Filtering through a wet Celite® pad keeps the catalyst moist and safe to handle.

  • Concentration and Characterization : Combine the filtrates and concentrate under reduced pressure to yield the crude 6-tert-butylpyridine-2,3-diamine, which often appears as an off-white or light brown solid. The product is often pure enough for the next step, but can be purified by column chromatography if necessary. Confirm the structure using ¹H NMR and Mass Spectrometry.

Protocol 2: Synthesis of 7-tert-butyl-2-methyl-1H-imidazo[4,5-b]pyridine

This protocol demonstrates the cyclization of the diamine intermediate to form a fused imidazopyridine ring system using the well-established Phillips condensation.

Materials & Reagents

  • 6-tert-butylpyridine-2,3-diamine (1.0 eq)

  • Acetic Acid

  • 4M Hydrochloric Acid (HCl) in Dioxane (optional, for salt formation)

Step-by-Step Methodology

  • Reaction Setup : In a round-bottom flask, suspend 6-tert-butylpyridine-2,3-diamine (1.0 eq) in acetic acid (5-10 mL per gram of diamine).

  • Heating and Cyclization : Heat the mixture to reflux (approx. 118 °C) with stirring. The reaction mixture should become a homogeneous solution as the reaction progresses.

    • Expertise & Causality: Acetic acid serves as both the solvent and the reagent, providing the two-carbon electrophile for the imidazole ring formation. The high temperature is necessary to drive the condensation and dehydration steps.

  • Reaction Monitoring : Monitor the reaction by TLC or LC-MS until the starting diamine is consumed (typically 4-12 hours).

  • Workup and Isolation : Cool the reaction to room temperature. Slowly pour the acidic solution into a beaker of ice water and carefully basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is > 8.

    • Trustworthiness: This neutralization step is crucial. The product is basic and will be protonated (and thus water-soluble) in the acidic reaction mixture. Basification deprotonates the product, causing it to precipitate out of the aqueous solution.

  • Extraction : Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization : Purify the crude material by silica gel column chromatography to obtain the pure 7-tert-butyl-2-methyl-1H-imidazo[4,5-b]pyridine. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is paramount. Based on the safety data for analogous 2-amino-3-nitropyridine compounds, the following precautions must be observed.[4][5][7]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling : Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes. The compound is expected to be an irritant.[4][5]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5]

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

6-Tert-butyl-3-nitropyridin-2-amine is a strategically designed building block with significant potential in pharmaceutical research and development. Its true value is realized through its efficient conversion into 2,3-diaminopyridine intermediates, which serve as the gateway to medicinally relevant fused heterocyclic scaffolds like imidazopyridines. The sterically demanding tert-butyl group offers a powerful tool for chemists to modulate molecular properties, enhancing the potential for discovering next-generation therapeutics. The robust protocols provided herein offer a reliable and validated pathway for researchers to unlock the synthetic utility of this valuable compound.

References

  • Chemical Properties and Structure of 2-Amino-3-nitropyridine. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY DATA SHEET - tert-butyl nitrite. (2025). MilliporeSigma.
  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitr
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC.
  • SAFETY DATA SHEET - 2-Amino-3-nitropyridine. (2011). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Amino-3-nitropyridine. (2011). Thermo Fisher Scientific.
  • 6-(tert-Butyl)pyridin-3-amine. (n.d.). MySkinRecipes.
  • Method of producing 2-amino-3-nitro-5-halogenopyridine. (1993).
  • 6 Methyl 3 Nitropyridin 2 Amine Acid. (n.d.). IndiaMART.
  • SAFETY DATA SHEET - 2-Amino-6-methyl-3-nitropyridine. (n.d.). Fisher Scientific.

Sources

Method

Application Notes and Protocols: Reaction Mechanisms of 6-Tert-butyl-3-nitropyridin-2-amine

Introduction: A Versatile Scaffold in Modern Chemistry 6-Tert-butyl-3-nitropyridin-2-amine is a highly functionalized pyridine derivative poised as a valuable building block for researchers in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold in Modern Chemistry

6-Tert-butyl-3-nitropyridin-2-amine is a highly functionalized pyridine derivative poised as a valuable building block for researchers in medicinal chemistry and materials science. Its structure is characterized by a pyridine core bearing three key substituents: a nucleophilic amino group at the 2-position, a powerful electron-withdrawing nitro group at the 3-position, and a sterically demanding tert-butyl group at the 6-position. This unique arrangement of functional groups dictates its reactivity, opening avenues for diverse and selective chemical transformations. The 2-amino-3-nitropyridine framework is a recognized precursor for various pharmaceutical compounds, including antihypertensive agents and potential new antibiotics.[1]

This guide provides an in-depth exploration of the principal reaction mechanisms involving 6-tert-butyl-3-nitropyridin-2-amine. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for key transformations. The reactions covered herein focus on three main areas of reactivity: the selective reduction of the nitro group to form synthetically crucial diamines, transformations of the exocyclic amino group, and nucleophilic substitution reactions on the electron-deficient pyridine ring.

Section 1: Selective Reduction of the Nitro Group: Gateway to Fused Heterocycles

The most synthetically valuable transformation of 6-tert-butyl-3-nitropyridin-2-amine is the reduction of its nitro group. This reaction yields 6-tert-butylpyridine-2,3-diamine, a vicinal diamine that serves as a pivotal intermediate for constructing fused heterocyclic systems like imidazo[4,5-b]pyridines.[2] These scaffolds are of significant interest in drug development. The choice of reduction methodology is critical and depends on the presence of other functional groups within the molecule.

Protocol 1.1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean, efficient, and high-yielding method for nitro group reduction.[2] Its primary advantage is the mild reaction conditions and the simple workup, which typically involves filtering off the catalyst.

Causality and Experimental Rationale:

  • Catalyst Choice: Palladium on carbon (Pd/C) is the workhorse catalyst for this transformation due to its high activity and selectivity.[2] Raney Nickel is a cost-effective alternative, though it may sometimes require higher pressures or temperatures. The catalyst loading (typically 5-10 mol%) is a balance between reaction rate and cost.

  • Solvent System: Alcohols like methanol or ethanol are commonly used as they readily dissolve the substrate and are inert to the reaction conditions. Tetrahydrofuran (THF) can be added to improve the solubility of less polar substrates.

  • Hydrogen Source: Pressurized hydrogen gas is the standard. The pressure is modulated to control the reaction rate; for most lab-scale preparations, 1-4 atm is sufficient.[2]

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A 1. Dissolve Substrate (6-tert-butyl-3-nitropyridin-2-amine) in Methanol/THF B 2. Inert Flask (Flush with N₂ or Ar) A->B C 3. Add Catalyst (10% Pd/C, 5-10 mol%) B->C D 4. Evacuate & Fill (Purge with H₂ gas) C->D E 5. React (Stir at RT under H₂ atmosphere) D->E F 6. Monitor (TLC or H₂ uptake) E->F G 7. Purge with N₂ (Displace H₂) F->G H 8. Filter Catalyst (Through Celite® pad) G->H I 9. Concentrate (Evaporate solvent) H->I J 10. Purify Product (Crystallization or Chromatography) I->J

Caption: Workflow for the catalytic hydrogenation of 6-tert-butyl-3-nitropyridin-2-amine.

  • Reaction Setup: In a heavy-walled hydrogenation flask, dissolve 6-tert-butyl-3-nitropyridin-2-amine (1.0 eq) in methanol or a 1:1 mixture of methanol/THF to a concentration of 5-10% (w/v).

  • Inerting: Seal the flask and flush thoroughly with an inert gas (nitrogen or argon) to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (5-10 mol%). Caution: Pd/C can be pyrophoric when dry and exposed to air. Handle with care.[2]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Pressurize the vessel to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by observing hydrogen uptake or by periodically analyzing aliquots via Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: Do not allow the filter cake to dry completely on the funnel. Quench the catalyst-Celite® mixture with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-tert-butylpyridine-2,3-diamine, which can be purified by crystallization or column chromatography.

ParameterTypical ValueRationale
Substrate Conc. 0.1 - 0.5 MBalances reaction rate and solubility.
Catalyst 10% Pd/CHigh activity and selectivity for nitro reduction.[2]
Catalyst Loading 5 - 10 mol%Optimizes reaction time versus cost.
Solvent Methanol, EthanolGood solubility for substrate and inertness.
Temperature 20 - 25 °C (RT)Sufficient for reaction; avoids side reactions.
H₂ Pressure 1 - 4 atmSafe for standard lab glassware and effective.[2]
Reaction Time 2 - 24 hMonitored by TLC for completion.
Expected Yield >95%Generally a very high-yielding reaction.[2]
Protocol 1.2: Chemical Reduction with Metals in Acid

This classical method is robust and often used when catalytic hydrogenation is not feasible, for example, if the molecule contains other reducible functional groups like alkenes or alkynes that would not be stable under hydrogenation conditions.[3]

Causality and Experimental Rationale:

  • Reducing System: Iron (Fe) powder in the presence of an acid like hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) is a common, inexpensive, and effective choice.[3] Tin (Sn) or Zinc (Zn) can also be used. The metal acts as the electron donor, and the acid protonates the nitro group, facilitating its reduction.

  • Solvent: A mixture of ethanol and water is often used to dissolve both the organic substrate and the inorganic salts.

  • Setup: In a round-bottom flask equipped with a reflux condenser, create a suspension of iron powder (5.0 - 10.0 eq) in a 4:1 mixture of ethanol/water.

  • Activation: Add a solution of aqueous NH₄Cl (1.0 - 2.0 eq) or concentrated HCl (catalytic amount) and heat the mixture to reflux for 15-20 minutes to activate the metal surface.

  • Substrate Addition: Add a solution of 6-tert-butyl-3-nitropyridin-2-amine (1.0 eq) in ethanol to the refluxing suspension dropwise over 30 minutes.

  • Reaction: Maintain the mixture at reflux, stirring vigorously. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate iron salts.

  • Filtration: Filter the entire mixture through a pad of Celite®, washing thoroughly with ethanol or ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. If significant water is present, extract the aqueous layer several times with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product for further purification.

Section 2: Reactivity of the 2-Amino Group

The amino group at the C2 position is a versatile handle for introducing molecular diversity. It can act as a nucleophile, be converted into an excellent leaving group via diazotization, or participate in metal-catalyzed cross-coupling reactions.

Protocol 2.1: Diazotization and Sandmeyer-Type Substitution

This two-step sequence allows for the replacement of the amino group with a wide variety of substituents (e.g., -OH, -Cl, -Br, -CN). The process involves the formation of a diazonium salt intermediate, which is then displaced by a nucleophile, often with copper(I) catalysis.

Causality and Experimental Rationale:

  • Diazotizing Agent: Sodium nitrite (NaNO₂) in the presence of a strong acid (like H₂SO₄ or HBr) is the classic method. For substrates that are sensitive to strongly acidic aqueous conditions, organic nitrites like tert-butyl nitrite (TBN) in an organic solvent are a milder and highly effective alternative.[4]

  • Nucleophile/Catalyst: For Sandmeyer reactions, a copper(I) salt (CuCl, CuBr, CuCN) is used both as the source of the nucleophile and as a catalyst to facilitate the displacement of N₂ gas from the diazonium intermediate.

G Start Substrate (Ar-NH₂) p1 Start->p1 Step 1: Diazotization Reagent1 t-BuONO, CuBr₂ Reagent1->p1 Diazonium Diazonium Intermediate (Ar-N₂⁺) p2 Diazonium->p2 Step 2: Substitution Product Product (Ar-Br) N2_gas N₂ (gas) p1->Diazonium p2->Product p2->N2_gas +

Caption: General mechanism for the diazotization of an arylamine and subsequent substitution.

  • Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve copper(II) bromide (CuBr₂, 1.5 eq) in anhydrous acetonitrile (MeCN).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add tert-butyl nitrite (TBN, 1.5 eq) dropwise via syringe.

  • Substrate Addition: Add a solution of 6-tert-butyl-3-nitropyridin-2-amine (1.0 eq) in anhydrous MeCN dropwise to the reaction mixture over 20-30 minutes. Vigorous evolution of nitrogen gas will be observed.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-bromo-6-tert-butyl-3-nitropyridine via flash column chromatography on silica gel.

Reagent SystemProduct (Ar-X)Reference
TBN, CuBrAr-Br [4]
TBN, CuClAr-Cl [4]
TBN, TMS-N₃Ar-N₃ [4]
NaNO₂, H₂SO₄/H₂OAr-OH Standard

Section 3: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring in 6-tert-butyl-3-nitropyridin-2-amine is rendered highly electron-deficient by the potent electron-withdrawing nitro group. This electronic feature makes the ring susceptible to attack by nucleophiles, a reaction class known as Nucleophilic Aromatic Substitution (SNAr).[5] The nitro group strongly activates the positions ortho (C2, C4) and para (C6) to itself. In this molecule, C2 and C6 are substituted, leaving the C4 position as the primary site for SNAr-type reactions.

Protocol 3.1: Vicarious Nucleophilic Substitution (VNS) for C-H Alkylation

VNS is a powerful modern method for the direct C-H functionalization of electron-deficient aromatic rings, such as nitropyridines.[6] It allows for the introduction of an alkyl group at a position activated by the nitro group (C4 in this case) without the need for a pre-installed leaving group.

Causality and Experimental Rationale:

  • Mechanism: The reaction proceeds via the addition of a carbanion that carries a leaving group (e.g., PhSO₂⁻) to the electron-deficient ring, forming a negatively charged Meisenheimer-type adduct. A strong base then induces β-elimination of the leaving group (as PhSO₂H), restoring aromaticity and resulting in a net C-H substitution.[6]

  • Carbanion Source: Alkyl phenyl sulfones are excellent precursors as the phenylsulfonyl group both stabilizes the adjacent carbanion and serves as a competent leaving group.

  • Base: A strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) is required to deprotonate the alkyl sulfone and to mediate the final elimination step.

  • Temperature: Reactions are typically run at low temperatures (-60 to -40 °C) to control the reactivity of the generated carbanions.

Caption: Mechanism of VNS showing addition of a sulfone-stabilized carbanion followed by β-elimination.

  • Setup: To a flame-dried flask under argon, add ethyl phenyl sulfone (1.2 eq) and anhydrous dimethylformamide (DMF). Cool the solution to -40 °C.

  • Carbanion Formation: Slowly add a solution of KHMDS (2.5 eq, e.g., 1.0 M in THF) to the sulfone solution. Stir for 10 minutes at -40 °C.

  • Substrate Addition: Add a solution of 6-tert-butyl-3-nitropyridin-2-amine (1.0 eq) in DMF dropwise, maintaining the temperature at -40 °C.

  • Reaction: Stir the mixture at -40 °C for 30-60 minutes. Monitor by TLC.

  • Quenching: Quench the reaction at low temperature by the addition of saturated aqueous NH₄Cl solution.

  • Workup: Warm the mixture to room temperature and add water. Extract three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to isolate 4-ethyl-6-tert-butyl-3-nitropyridin-2-amine.

ParameterTypical ValueRationale
Substrate Electron-deficient nitropyridineRequired for carbanion addition.[6]
Carbanion Source R-CH₂-SO₂PhStabilizes anion and provides leaving group.
Base KHMDS, t-BuOKStrong, non-nucleophilic base is essential.
Solvent DMF, THFPolar aprotic, good for anionic species.
Temperature -78 to -40 °CControls reactivity and prevents side reactions.
Reaction Time 30 - 90 minTypically fast reactions.

References

  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
  • Helal, M. (2025). 2-Amino-3-nitropyridine: Comprehensive Overview and Applications.
  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • Pérez-Gálvez, D. A., & García-García, P. (2020). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.
  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Available at: [Link]

  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring.
  • PMC. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available at: [Link]

  • PMC. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Available at: [Link]

  • Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]

  • PMC. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl nitrite (TBN). Available at: [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

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Application

Application Notes and Protocols for 6-Tert-butyl-3-nitropyridin-2-amine in Medicinal Chemistry

Foreword: Unveiling the Potential of a Niche Scaffold In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds is a critical driver of innovation. The 2-aminopyridine motif is a well-establishe...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Niche Scaffold

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds is a critical driver of innovation. The 2-aminopyridine motif is a well-established "privileged structure," forming the core of numerous approved drugs, particularly in the realm of kinase inhibitors.[1] The strategic functionalization of this core can unlock new chemical space and lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide focuses on 6-Tert-butyl-3-nitropyridin-2-amine , a sparsely documented yet highly promising building block. While direct literature on its extensive applications is limited, a deep understanding of its constituent parts—the 2-aminopyridine core, the sterically influential tert-butyl group, and the reactive 3-nitro group—allows us to project its significant potential in drug discovery.

This document serves as both an application note and a set of foundational protocols for researchers, scientists, and drug development professionals. It is designed to be a launchpad for the exploration of this molecule, providing not just theoretical context but also actionable, field-proven methodologies. We will delve into the rationale behind its use, its synthesis, and its derivatization into potential therapeutic agents, grounding our discussion in the principles of modern medicinal chemistry.

The Strategic Value of 6-Tert-butyl-3-nitropyridin-2-amine in Drug Design

The therapeutic potential of this molecule can be understood by dissecting its key structural features:

  • The 2-Aminopyridine Scaffold: This moiety is renowned for its ability to form critical hydrogen bond interactions with the hinge region of protein kinases, a highly conserved ATP-binding site.[2] This interaction is a cornerstone of many kinase inhibitors' mechanism of action.

  • The 6-Tert-butyl Group: The bulky tert-butyl group serves several strategic purposes.[3] It can act as a "deep pocket" anchor, fitting into hydrophobic regions of a target protein to enhance binding affinity.[4] Furthermore, its steric hindrance can influence the conformation of the molecule and provide metabolic stability by shielding adjacent positions from enzymatic degradation.[3] However, it's worth noting that the tert-butyl group can sometimes be a metabolic liability, and its replacement with bioisosteres is a common strategy in lead optimization.

  • The 3-Nitro Group: This electron-withdrawing group plays a dual role.[5][6] Firstly, it significantly influences the electronic properties of the pyridine ring, activating it for nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of a leaving group at an adjacent position, or in some cases, the nitro group itself can be displaced. Secondly, the nitro group is a versatile synthetic handle that can be readily reduced to an amino group.[5] This resulting 2,3-diaminopyridine scaffold is a crucial precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines, which are also prevalent in bioactive molecules.

The combination of these features makes 6-tert-butyl-3-nitropyridin-2-amine a trifunctional building block with immense potential for creating diverse libraries of compounds targeted at various therapeutic areas, most notably oncology and inflammatory diseases, where kinase activity is often dysregulated.[7]

Synthesis of the Core Scaffold: A Proposed Protocol

Protocol 2.1: Synthesis of 6-Tert-butyl-3-nitropyridin-2-amine

Step 1: Nitration of 2-Amino-6-tert-butylpyridine

This protocol is adapted from standard nitration procedures for aminopyridines. The key challenge is to control the regioselectivity of the nitration to favor the 3-position.

Materials:

  • 2-Amino-6-tert-butylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2-amino-6-tert-butylpyridine (1.0 eq) to concentrated sulfuric acid (5-10 volumes) while maintaining the internal temperature below 10 °C.

  • Stir the mixture until all the starting material has dissolved.

  • In a separate vessel, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid.

  • Cool the nitrating mixture in an ice bath.

  • Using a dropping funnel, add the nitrating mixture dropwise to the solution of the aminopyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 6-tert-butyl-3-nitropyridin-2-amine.

Causality and Self-Validation:

  • Why sulfuric acid as the solvent? Sulfuric acid protonates the amino group, forming an ammonium salt. This deactivates the pyridine ring towards electrophilic attack and directs the nitration to the meta-position relative to the amino group (the 3- and 5-positions). The steric bulk of the tert-butyl group is expected to favor nitration at the 3-position.

  • Why low temperatures? Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of by-products.

  • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the nitro group can be confirmed by the characteristic symmetric and asymmetric stretching bands in the IR spectrum (typically around 1530 and 1350 cm⁻¹).

Applications in Kinase Inhibitor Synthesis

The primary projected application of 6-tert-butyl-3-nitropyridin-2-amine is as a key intermediate in the synthesis of kinase inhibitors. The following sections outline protocols for its derivatization.

Application 3.1: Synthesis of 2,3-Diaminopyridine Derivatives

The reduction of the nitro group is a fundamental transformation that opens up a plethora of synthetic possibilities.

Protocol 3.1.1: Catalytic Hydrogenation

Materials:

  • 6-Tert-butyl-3-nitropyridin-2-amine

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite®

Procedure:

  • To a solution of 6-tert-butyl-3-nitropyridin-2-amine (1.0 eq) in methanol or ethanol, add Pd/C (5-10 mol %).

  • Place the reaction vessel in a hydrogenation apparatus.

  • Purge the system with nitrogen, then introduce hydrogen gas (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 6-tert-butylpyridine-2,3-diamine.

Causality and Self-Validation:

  • Why Pd/C? Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It generally provides clean and high-yielding conversions under mild conditions.

  • Self-Validation: The successful reduction can be confirmed by the disappearance of the nitro group signals in the IR spectrum and a significant upfield shift of the aromatic protons in the ¹H NMR spectrum. The appearance of a new amino group signal should also be evident.

Application 3.2: Construction of Fused Heterocyclic Scaffolds

The resulting 6-tert-butylpyridine-2,3-diamine is an excellent precursor for creating fused ring systems like imidazopyridines.

Protocol 3.2.1: Synthesis of Imidazo[4,5-b]pyridines

Procedure:

  • Condense 6-tert-butylpyridine-2,3-diamine with a suitable aldehyde or carboxylic acid derivative. For example, reaction with formic acid will yield the parent imidazopyridine, while reaction with a substituted benzaldehyde will introduce an aryl group at the 2-position of the imidazopyridine ring.

  • This cyclization is often carried out under acidic conditions or at elevated temperatures.

Caption: Synthesis of imidazopyridine derivatives.

Derivatization via Cross-Coupling Reactions

While the 3-nitro-2-aminopyridine scaffold is valuable, it is often a precursor to a more complex molecule where the nitro group is replaced or another part of the molecule is functionalized. For this, we must first consider the synthesis of a halogenated intermediate.

Protocol 4.1: Sandmeyer Reaction for Halogen Installation

To enable cross-coupling reactions at the 3-position, the 3-amino group (obtained after reduction of the nitro group) can be converted to a halide via a Sandmeyer-type reaction.

Materials:

  • 6-tert-butyl-3-aminopyridin-2-amine (hypothetical intermediate)

  • Hydrobromic acid (HBr) or Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)

  • Ice bath

Procedure:

  • Dissolve the diamine in aqueous HBr or HCl.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of CuBr or CuCl in the corresponding acid.

  • Slowly add the cold diazonium salt solution to the copper(I) halide solution.

  • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Work up the reaction by neutralization and extraction to isolate the 3-halo-6-tert-butylpyridin-2-amine.

Application 4.2: Suzuki-Miyaura Cross-Coupling

The resulting 3-halo-2-aminopyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

Protocol 4.2.1: Suzuki Coupling with an Arylboronic Acid

Materials:

  • 3-Bromo-6-tert-butylpyridin-2-amine

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol %)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water or DME)

  • Schlenk flask or microwave vial

Procedure:

  • In a Schlenk flask or microwave vial, combine 3-bromo-6-tert-butylpyridin-2-amine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-120 °C with stirring for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 3-Bromo-6-tert-butylpyridin-2-amine - Arylboronic Acid - Pd Catalyst & Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere (80-120 °C) B->C D Cool & Dilute C->D E Aqueous Wash D->E F Dry & Concentrate E->F G Column Chromatography F->G H Pure Product G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Causality and Self-Validation:

  • Why a palladium catalyst? Palladium complexes are highly effective catalysts for the Suzuki-Miyaura reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Why a base? The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.

  • Self-Validation: Successful coupling will be evident by a significant change in the retention factor on TLC and the appearance of new aromatic signals in the ¹H NMR spectrum corresponding to the introduced aryl group. High-resolution mass spectrometry will confirm the molecular weight of the desired product.

Data Summary and Physicochemical Properties

As 6-tert-butyl-3-nitropyridin-2-amine is not a widely characterized compound, experimental data is scarce. The following table presents predicted and expected properties based on its structure and comparison with analogous compounds.

PropertyPredicted/Expected ValueRationale/Reference
Molecular Formula C₉H₁₃N₃O₂From structure
Molecular Weight 195.22 g/mol From structure
Appearance Yellow to orange solidTypical for nitropyridines
Solubility Soluble in polar organic solvents (DCM, EtOAc, MeOH)Expected based on functional groups
pKa (of amino group) Lower than 2-aminopyridineThe electron-withdrawing nitro group reduces the basicity of the amino group.

Conclusion and Future Outlook

6-Tert-butyl-3-nitropyridin-2-amine stands as a building block of high potential, poised at the intersection of several proven medicinal chemistry strategies. Its trifunctional nature allows for a multitude of synthetic transformations, leading to diverse molecular architectures. While its direct applications are yet to be extensively documented, the foundational protocols and strategic insights provided in this guide offer a clear path for its exploration. The synthesis of novel kinase inhibitors, leveraging the 2-aminopyridine hinge-binding motif and the steric influence of the tert-butyl group, represents the most immediate and promising application. Researchers and drug development professionals are encouraged to utilize these protocols as a starting point for their own investigations into this exciting and underexplored area of chemical space.

References

  • Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 21(14), 4281-4283. Available at: [Link]

  • Google Patents. (2015). US9073916B2 - Prodrug forms of kinase inhibitors and their use in therapy.
  • Google Patents. (2008). CN101108806A - Technique for synthesizing tert-butylamine.
  • Sukhorukov, A. Y. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 623. Available at: [Link]

  • European Patent Office. (2015). AMINO-QUINOLINES AS KINASE INHIBITORS - Patent 2895167. Available at: [Link]

  • Starosotnikov, A. M., Bastrakov, M. A., & Rybakov, V. B. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5698. Available at: [Link]

  • Organic Syntheses. (n.d.). tert-BUTYLAMINE. Available at: [Link]

  • Van der Eycken, J., & Sharma, S. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available at: [Link]

  • ResearchGate. (2019). Two-step synthesis of 2-methyl-3-nitropyridines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl nitrite (TBN). Available at: [Link]

  • Google Patents. (2014). WO2014106800A2 - Substituted 2-amino pyrimidine derivatives as kinase inhibitors.
  • Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids. Available at: [Link]

  • GaBI Journal. (2016). Overview of the patent expiry of (non-)tyrosine kinase inhibitors approved for clinical use in the EU and the US. Available at: [Link]

  • University of Dundee Research Portal. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available at: [Link]

  • MDPI. (2023). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Available at: [Link]

  • FirstWord Pharma. (2024). Chemists synthesize an improved building block for medicines. Available at: [Link]

  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Available at: [Link]

Sources

Method

Application Note: Synthesis of Novel Kinase Inhibitors from 6-Tert-butyl-3-nitropyridin-2-amine

Introduction The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The pyridine and fused pyrazine ring systems are privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The pyridine and fused pyrazine ring systems are privileged scaffolds in this endeavor, forming the core of numerous FDA-approved drugs.[1] This application note details a robust and versatile synthetic pathway for the preparation of novel kinase inhibitors, starting from the readily available building block, 6-Tert-butyl-3-nitropyridin-2-amine. This protocol leverages a two-step sequence involving a chemoselective nitro group reduction followed by a condensation reaction to construct a pyrido[2,3-b]pyrazine core, a key pharmacophore for targeting various protein kinases.[2][3]

The 2-amino-3-nitropyridine moiety is a versatile precursor in medicinal chemistry.[4] The strategic placement of the amino and nitro groups allows for directed chemical transformations to build complex heterocyclic systems. The tert-butyl group at the 6-position provides a valuable handle for modulating the physicochemical properties of the final compounds, such as solubility and metabolic stability, and can also serve as a key interaction motif within the kinase active site.

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive and experimentally validated protocol, complete with mechanistic insights and troubleshooting advice, to facilitate the synthesis and exploration of this promising class of kinase inhibitors.

Chemical Properties and Strategic Considerations

6-Tert-butyl-3-nitropyridin-2-amine is a stable, crystalline solid. The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The key to unlocking the potential of this starting material lies in the selective reduction of the nitro group to an amine, which transforms the molecule into a 1,2-diamine. This diamine is primed for cyclization reactions to form fused heterocyclic systems.

Several methods are available for the reduction of aromatic nitro groups, each with its own advantages and considerations for functional group tolerance.[5][6][7] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, though it may not be suitable for substrates containing other reducible functional groups.[8] Metal-acid systems, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, offer excellent chemoselectivity and are often preferred when other reducible groups are present.[9][10][11]

Following the reduction, the resulting 6-tert-butylpyridine-2,3-diamine is a versatile intermediate for the synthesis of pyrido[2,3-b]pyrazines. The condensation of this diamine with 1,2-dicarbonyl compounds, such as glyoxal or substituted arylglyoxals, provides a straightforward and high-yielding route to this important kinase inhibitor scaffold.[2][12] The choice of the dicarbonyl component allows for the introduction of diverse substituents at the 2- and 3-positions of the pyrazine ring, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative pyrido[2,3-b]pyrazine-based kinase inhibitor scaffold from 6-Tert-butyl-3-nitropyridin-2-amine.

Part 1: Synthesis of 6-tert-butylpyridine-2,3-diamine

This protocol describes the selective reduction of the nitro group of 6-Tert-butyl-3-nitropyridin-2-amine using iron powder in acetic acid. This method is chosen for its high yield, operational simplicity, and excellent chemoselectivity.[9]

Materials:

  • 6-Tert-butyl-3-nitropyridin-2-amine

  • Iron powder (fine mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Tert-butyl-3-nitropyridin-2-amine (1.0 eq).

  • Add ethanol (10 volumes) and glacial acetic acid (5 volumes) to the flask.

  • Stir the mixture to obtain a suspension.

  • To the stirring suspension, add iron powder (3.0-5.0 eq) portion-wise over 10-15 minutes. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-tert-butylpyridine-2,3-diamine as a solid.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Data Summary:

ParameterExpected Value
Yield 85-95%
Appearance Off-white to pale yellow solid
Purity (by HPLC) >95%
Part 2: Synthesis of 7-tert-butyl-2,3-diarylpyrido[2,3-b]pyrazine

This protocol describes the condensation of 6-tert-butylpyridine-2,3-diamine with a substituted arylglyoxal to form the pyrido[2,3-b]pyrazine core. This reaction is a classic method for the synthesis of this heterocyclic system.[2]

Materials:

  • 6-tert-butylpyridine-2,3-diamine (from Part 1)

  • Substituted arylglyoxal monohydrate (e.g., phenylglyoxal monohydrate)

  • Ethanol

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-tert-butylpyridine-2,3-diamine (1.0 eq) in a mixture of ethanol and dimethylformamide (DMF) (e.g., 4:1 v/v).

  • To this solution, add the substituted arylglyoxal monohydrate (2.0 eq).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Add water to the remaining DMF solution to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford the crude 7-tert-butyl-2,3-diarylpyrido[2,3-b]pyrazine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary:

ParameterExpected Value
Yield 70-90%
Appearance Yellow to orange solid
Purity (by HPLC) >95%

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of the pyrido[2,3-b]pyrazine kinase inhibitor scaffold.

Synthesis_Workflow Start 6-Tert-butyl-3-nitropyridin-2-amine Intermediate 6-tert-butylpyridine-2,3-diamine Start->Intermediate Step 1: Nitro Reduction (Fe / Acetic Acid) Product 7-tert-butyl-2,3-diarylpyrido[2,3-b]pyrazine (Kinase Inhibitor Scaffold) Intermediate->Product Step 2: Condensation (Arylglyoxal)

Caption: Synthetic pathway from 6-Tert-butyl-3-nitropyridin-2-amine to the target kinase inhibitor scaffold.

Mechanism of Action and Further Derivatization

The pyrido[2,3-b]pyrazine core is a versatile scaffold that can be further functionalized to target a wide range of kinases. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The substituents at the 2-, 3-, and 7-positions can be modified to optimize potency, selectivity, and pharmacokinetic properties.

For example, the aryl groups at the 2- and 3-positions can be further derivatized using standard cross-coupling reactions to introduce additional functionality. The tert-butyl group at the 7-position can be replaced with other alkyl or aryl groups to probe the hydrophobic pocket of the kinase active site.

Troubleshooting and Optimization

  • Incomplete Nitro Reduction: If the reduction in Part 1 is incomplete, increase the amount of iron powder and the reaction time. Ensure the acetic acid is of high purity. Alternatively, catalytic hydrogenation with Pd/C can be attempted, provided no other reducible functional groups are present.[8]

  • Low Yield in Condensation: The condensation reaction in Part 2 is generally high-yielding. If low yields are observed, ensure the 6-tert-butylpyridine-2,3-diamine is pure and dry. The use of a catalytic amount of acid (e.g., a drop of acetic acid) can sometimes facilitate the reaction.

  • Purification Challenges: The pyrido[2,3-b]pyrazine products are often colored and can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be effective for obtaining highly pure material.

Conclusion

This application note provides a detailed and reliable synthetic route for the preparation of pyrido[2,3-b]pyrazine-based kinase inhibitor scaffolds from 6-Tert-butyl-3-nitropyridin-2-amine. The two-step protocol, involving a chemoselective nitro reduction and a subsequent condensation reaction, is robust, high-yielding, and amenable to the synthesis of a diverse library of compounds for SAR studies. The resulting heterocyclic system is a valuable starting point for the development of novel and selective kinase inhibitors for various therapeutic applications.

References

  • Growing Science. (2013). Pyrido[2-3-b]pyrazines. Available at: [Link]

  • ResearchGate. (n.d.). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines.... Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrido[2,3b]pyrazines 5a–f. Available at: [Link]

  • PubMed. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Available at: [Link]

  • PMC. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]

  • PubMed. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

  • MDPI. (2018). First Metal-Free Synthesis of Tetracyclic Pyrido and Pyrazino Thienopyrimidinone Molecules. Available at: [Link]

  • PubMed. (2017). Design and Synthesis of Novel 7-aminosubstituted pyrido[2,3-b]pyrazines Exhibiting Anti-Breast Cancer Activity. Available at: [Link]

  • Reddit. (2018). Reduction of nitro group in the presence of a nitrile. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Available at: [Link]

  • RSC Publishing. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Available at: [Link]

  • PMC. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Available at: [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available at: [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]

  • PubMed. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Available at: [Link]

  • Patsnap. (2014). Preparation method of 2-amino-3-nitro pyridine.
  • PMC. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Available at: [Link]

  • Google Patents. (n.d.). Method for reducing aromatic nitro groups.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

  • ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Available at: [Link]

Sources

Application

role of tert-butyl group in modulating compound reactivity

An In-Depth Technical Guide to the Role of the Tert-Butyl Group in Modulating Compound Reactivity For Researchers, Scientists, and Drug Development Professionals Abstract The tert-butyl group, despite its simple hydrocar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of the Tert-Butyl Group in Modulating Compound Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group, despite its simple hydrocarbon structure, is a cornerstone of modern organic chemistry and medicinal chemistry, exerting profound control over molecular reactivity, stability, and biological activity.[1] Its unique combination of extreme steric bulk and electron-donating properties allows chemists to strategically manipulate reaction outcomes, protect sensitive functionalities, and fine-tune the pharmacological profiles of drug candidates.[2][3] This technical guide provides a comprehensive exploration of the multifaceted roles of the tert-butyl group. We will delve into the fundamental principles of steric and electronic modulation, provide detailed, field-proven protocols for its application as a protecting group, and examine its strategic deployment in drug design to enhance metabolic stability and target selectivity.

Part 1: Fundamental Principles of Reactivity Modulation

The influence of the tert-butyl group stems from two primary characteristics: its significant size and its electronic nature. Understanding the interplay between these properties is critical for predicting and controlling its effect on a molecule.

Steric Hindrance: The Dominant Architectural Effect

Steric hindrance refers to the non-bonded interactions that influence the shape and reactivity of molecules.[4] The tert-butyl group, with its three methyl groups branching from a central quaternary carbon, is the archetypal example of a sterically demanding substituent.[5] This bulkiness physically obstructs the approach of reagents, dictates conformational preferences, and directs the regioselectivity of reactions.[4][6]

1.1.1 Influence on Reaction Mechanisms: The Sₙ1 vs. Sₙ2 Dichotomy

The steric profile of the tert-butyl group is famously demonstrated in nucleophilic substitution reactions.

  • Sₙ2 Reactions: These reactions require a backside attack by the nucleophile on the substrate. The bulky tert-butyl group completely shields the electrophilic carbon, making this approach impossible. Consequently, tertiary substrates like tert-butyl chloride do not undergo Sₙ2 reactions.[4]

  • Sₙ1 Reactions: In contrast, the Sₙ1 mechanism proceeds through a carbocation intermediate. The tert-butyl group is exceptionally effective at stabilizing this positive charge (see Section 1.2), making the formation of the tert-butyl carbocation highly favorable. This facilitates a rapid Sₙ1 reaction.[7]

Caption: Steric hindrance preventing backside attack in an Sₙ2 reaction.

1.1.2 Dictating Molecular Conformation: The A-Value

In substituted cyclohexanes, the energetic cost of placing a substituent in the sterically crowded axial position versus the less crowded equatorial position is quantified by the "A-value".[5] The tert-butyl group has one of the largest A-values, meaning it has an overwhelming preference for the equatorial position.[5][8] This effectively "locks" the conformation of the cyclohexane ring, a property that is invaluable for studying reaction mechanisms and designing rigid molecular scaffolds.[9]

Table 1: Comparative A-Values for Common Substituents

SubstituentA-Value (kcal/mol)Steric Demand
-H0Negligible
-CH₃ (Methyl)1.7Moderate
-CH(CH₃)₂ (Isopropyl)2.2High
-C(CH₃)₃ (tert-Butyl) >4.5 Very High

Data sourced to illustrate relative steric demand.[5]

1.1.3 Directing Effects in Aromatic Substitution

In electrophilic aromatic substitution, the tert-butyl group is an ortho, para-director due to its electron-donating inductive effect. However, its immense steric bulk severely hinders attack at the adjacent ortho positions.[5][10] This results in a very high selectivity for substitution at the para position, a useful tool for controlling isomer distribution.[10]

Electronic Effects: A Stabilizing Influence

Alkyl groups are generally considered electron-donating, and the tert-butyl group is among the most effective in this regard. This electronic influence is exerted through two primary mechanisms: the inductive effect and hyperconjugation.[11]

1.2.1 Carbocation Stabilization

The stability of a carbocation intermediate is paramount in determining the viability of reaction pathways like Sₙ1 and E1.[7] The tert-butyl group stabilizes an adjacent positive charge exceptionally well:

  • Inductive Effect (+I): The three methyl groups inductively push electron density through the sigma bonds to the electron-deficient central carbon, dispersing the positive charge.[7][11]

  • Hyperconjugation: The sigma bonds of the C-H groups on the methyl substituents can overlap with the empty p-orbital of the carbocation, delocalizing the positive charge.[12] The tert-butyl group, with nine available C-H bonds, provides extensive hyperconjugation, making the tert-butyl carbocation one of the most stable simple carbocations.[12][13]

Caption: Stabilization of the tert-butyl carbocation.

1.2.2 Influence on Elimination Reactions

The electronic properties of the tert-butyl group also play a key role in elimination reactions. In E2 reactions, the tert-butyl group can accelerate the reaction rate by stabilizing the developing double bond in the transition state through hyperconjugation.[8] Its steric bulk can also facilitate the necessary anti-periplanar alignment of the leaving group and the beta-hydrogen, further promoting the E2 mechanism.[8]

Part 2: The Tert-Butyl Group as a Versatile Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[14] The tert-butyl group is a cornerstone of protecting group chemistry due to its robustness and the specific, mild conditions required for its removal.[15]

Protecting Alcohols and Carboxylic Acids

Alcohols and carboxylic acids are commonly protected as tert-butyl ethers and tert-butyl esters, respectively. These groups are highly stable to a wide range of reagents, including strong bases, nucleophiles, and organometallics.[16] Their key feature is that they are acid-labile, meaning they can be selectively removed under acidic conditions that leave many other protecting groups intact.[15][17]

Caption: Workflow for using tert-butyl ethers in a multi-step synthesis.

Protocol 2.1.1: Protection of a Primary Alcohol as a tert-Butyl Ether

Causality: This protocol utilizes an excess of isobutylene and a strong acid catalyst. The acid protonates the isobutylene to form the stable tert-butyl carbocation, which is then trapped by the nucleophilic alcohol to form the ether.[16]

  • Materials:

    • Alcohol (1.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Sulfuric acid (catalytic amount, ~1 mol%)

    • Isobutylene (condensed into a graduated cylinder, ~5-10 eq)

    • Sealed pressure tube or thick-walled flask

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the alcohol (1.0 eq) in anhydrous DCM in a pre-dried pressure tube equipped with a magnetic stir bar.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Carefully add the condensed isobutylene, followed by the catalytic amount of sulfuric acid.

    • Securely seal the pressure tube. Caution: Ensure the vessel is designed to handle pressure.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor reaction progress via Thin-Layer Chromatography (TLC).

    • Upon completion, cool the vessel back to 0 °C before carefully opening.

    • Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting tert-butyl ether by column chromatography if necessary.

Protocol 2.1.2: Deprotection of a tert-Butyl Ether

Causality: Strong acids like trifluoroacetic acid (TFA) readily protonate the ether oxygen. This is followed by the elimination of the very stable tert-butyl carbocation, which is subsequently quenched, leaving the deprotected alcohol.[15]

  • Materials:

    • tert-Butyl protected compound (1.0 eq)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA, ~20-50% v/v in DCM)

  • Procedure:

    • Dissolve the tert-butyl ether in DCM.

    • Add the TFA solution to the mixture at room temperature.

    • Stir and monitor the reaction by TLC (the deprotected product will be more polar). The reaction is typically complete within 30 minutes to a few hours.

    • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Co-evaporate with a solvent like toluene or methanol to ensure all residual acid is removed.

    • The resulting deprotected alcohol can be used directly or purified further.

Protecting Amines: The Boc Group

The tert-butyloxycarbonyl (Boc) group is arguably one of the most important protecting groups for amines, especially in peptide synthesis.[18][19] It is introduced using di-tert-butyl dicarbonate, (Boc)₂O, and like its ether and ester counterparts, is readily cleaved by strong acid.[18]

Protocol 2.2.1: Protection of an Amine with (Boc)₂O

Causality: The amine acts as a nucleophile, attacking one of the carbonyls of the (Boc)₂O anhydride. The reaction is often base-catalyzed to deprotonate the amine, increasing its nucleophilicity.

  • Materials:

    • Amine (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)

    • Solvent (e.g., Tetrahydrofuran (THF), Dioxane, or a biphasic mixture like DCM/water)

    • Base (e.g., triethylamine (TEA), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH))

  • Procedure:

    • Dissolve the amine in the chosen solvent system.

    • Add the base (e.g., 1.5 eq of TEA or an aqueous solution of NaHCO₃).

    • Add the (Boc)₂O, either as a solid or dissolved in the reaction solvent.

    • Stir the mixture at room temperature for 2-12 hours.

    • Monitor the reaction by TLC.

    • Once complete, perform an aqueous workup. If using an organic solvent, wash with water and brine. If biphasic, separate the layers and extract the aqueous phase.

    • Dry the organic phase over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to yield the Boc-protected amine.

Part 3: Strategic Applications in Drug Design

The physical and electronic properties of the tert-butyl group are powerful tools for medicinal chemists to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[20]

3.1 Enhancing Metabolic Stability

Many drug molecules fail due to rapid metabolic degradation by cytochrome P450 (CYP) enzymes.[21] A common metabolic pathway is oxidation at susceptible C-H bonds. By installing a bulky tert-butyl group near a metabolically labile site, chemists can create a "steric shield" that physically blocks the enzyme's active site from accessing that position, thereby slowing or preventing metabolism and increasing the drug's half-life.[5][20] The introduction of a tertiary alcohol can also reduce metabolic soft spots.[22]

3.2 Modulating Receptor Binding and Selectivity

The rigid and bulky nature of the tert-butyl group can be used to control the conformation of a drug molecule. By locking the molecule into a specific three-dimensional shape, it can enhance binding affinity and selectivity for its intended biological target.[20] This can lead to increased potency and a reduction in off-target effects, which are a common cause of toxicity.

3.3 Improving Pharmacokinetic Properties

The tert-butyl group is highly lipophilic (fat-soluble). Strategically adding it to a molecule can increase its overall lipophilicity, which can improve its ability to cross cell membranes and potentially enhance oral bioavailability.[20][23] However, this must be carefully balanced, as excessive lipophilicity can sometimes lead to poor solubility or increased metabolic clearance.[20]

Table 2: Examples of the Tert-Butyl Group in Marketed Drugs

DrugTherapeutic AreaRole of the tert-Butyl Group
Nelfinavir [20]HIV Protease InhibitorThe N-tert-butyl moiety is crucial for activity, fitting into a hydrophobic pocket of the HIV-1 protease active site and contributing to potent inhibition.[20][21]
Bosentan Endothelin Receptor AntagonistThe tert-butyl group on the sulfonamide moiety contributes to the molecule's binding affinity and overall pharmacological profile.[20]
Ombitasvir [21]Hepatitis C AntiviralInclusion of a tert-butyl group provides a significant enhancement in potency. However, this group is also a site of metabolism by CYP2C8.[21]
Terfenadine (Metabolite Fexofenadine) AntihistamineThe carboxylic acid metabolite of terfenadine, which features a tertiary alcohol derived from a tert-butyl group, lacks the cardiotoxicity of the parent drug.[22]

Conclusion

The tert-butyl group is far more than a simple alkyl substituent; it is a powerful modulator of chemical reactivity and a strategic tool in molecular design.[24] Its dominant steric presence provides a means to direct reaction pathways, control stereochemistry, and shield molecules from metabolic degradation.[2][5] Simultaneously, its electron-donating properties stabilize reactive intermediates, facilitating key synthetic transformations.[7] From its fundamental role in dictating reaction mechanisms to its sophisticated application as a selectively removable protecting group and a critical component in modern drug design, a deep understanding of the tert-butyl group's behavior is essential for researchers, scientists, and drug development professionals seeking to design and synthesize molecules with precision and purpose.

References

  • Fiveable. (2025, August 15). Tert-Butyl Group Definition - Organic Chemistry Key Term. [Link]

  • Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • ChemTalk. Protecting Groups in Organic Synthesis. [Link]

  • Bisel, P., Al-Momani, L., & Müller, M. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6(15), 2655-2664. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, August 13). The Significance of the Tert-Butyl Group in Chemical Synthesis. [Link]

  • AAPPTec. Technical Support Information Bulletin 1207: Standard Removal of t-Bu Protecting Group. [Link]

  • Chan, S. C., Palone, A., Bietti, M., & Costas, M. (2024). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Angewandte Chemie International Edition, 63(28), e202402858. [Link]

  • ron. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. [Link]

  • Müller, M., Bisel, P., & Al-Momani, L. (2008). The tert-butyl group in chemistry and biology. PubMed. [Link]

  • LibreTexts Chemistry. (2019, June 5). 7.14: Carbocation Stability. [Link]

  • Stoyanov, E. S., & Nizovtsev, A. S. (2017). Stabilization of carbocations CH 3 +, C 2 H 5 +, iC 3 H 7 +, tert-Bu +, and cyclo-pentyl + in solid phases: experimental data versus calculations. Physical Chemistry Chemical Physics, 19(10), 7233-7245. [Link]

  • Stoyanov, E. S., & Gomes, G. P. (2015). tert-Butyl Carbocation in Condensed Phases: Stabilization via Hyperconjugation, Polarization, and Hydrogen Bonding. The Journal of Physical Chemistry A, 119(30), 8349-8357. [Link]

  • Shanu-Wilson, J. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

  • Wikipedia. Butyl group. [Link]

  • RSC Publishing. (2008, May 27). The tert-butyl group in chemistry and biology. [Link]

  • Taylor & Francis Online. tert-Butyl – Knowledge and References. [Link]

  • Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

Sources

Method

Application Note: Derivatization Strategies for 6-Tert-butyl-3-nitropyridin-2-amine in SAR Studies

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Application Note & Experimental Protocol Mechanistic Rationale & Structural Significance In the land...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Application Note & Experimental Protocol

Mechanistic Rationale & Structural Significance

In the landscape of rational drug design, the 2-amino-3-nitropyridine scaffold is a highly privileged pharmacophore. It frequently serves as the synthetic precursor to imidazo[4,5-b]pyridines—a rigid, bicyclic core motif heavily utilized in ATP-competitive kinase inhibitors (e.g., Aurora and FLT3 inhibitors) to form critical hydrogen bonds with the kinase hinge region ([1]).

The specific starting material, 6-tert-butyl-3-nitropyridin-2-amine , offers a unique topological advantage for Structure-Activity Relationship (SAR) studies. The incorporation of the bulky tert-butyl group at the C6 position enforces severe steric constraints. This can be strategically leveraged to probe deep, lipophilic pockets within target active sites while simultaneously restricting the conformational flexibility of the overall molecule.

To successfully derivatize this scaffold, one must navigate its distinct electronic and steric interplay:

  • C2-Amino Group (Activating): Acts as a strong electron-donating group (EDG) via resonance, activating the pyridine ring toward electrophilic aromatic substitution (EAS).

  • C3-Nitro Group (Deactivating): A strong electron-withdrawing group (EWG) that deactivates the ring but provides an essential handle for reduction and subsequent cyclization ([2]).

  • C5 Position (Nucleophilic Hotspot): Positioned para to the activating C2-amine and meta to the deactivating C3-nitro group, C5 is the most nucleophilic carbon on the ring. Despite the adjacent C6 tert-butyl steric shield, C5 remains highly accessible for regioselective halogenation, establishing a vector for transition-metal-catalyzed cross-coupling ([3]).

Core Derivatization Workflows & Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure experimental integrity at each step.

Workflow A: Regioselective C5-Halogenation and Suzuki-Miyaura Coupling

Causality & Insight: Direct functionalization of the C5 position is thermodynamically unfavorable. Therefore, regioselective bromination is employed to create a synthetic handle. N-Bromosuccinimide (NBS) is selected over elemental bromine ( Br2​ ) to prevent over-oxidation of the primary amine and to maintain mild, controlled conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-tert-butyl-3-nitropyridin-2-amine (1.0 eq, 10 mmol) in anhydrous N,N -dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Bromination: Cool the reaction vessel to 0 °C under an argon atmosphere. Add NBS (1.05 eq, 10.5 mmol) portion-wise over 15 minutes. Self-Validation: The strong para-directing effect of the C2-amine ensures exclusive C5-bromination; monitor via LC-MS for the appearance of the [M+H]++78/80 Da isotopic doublet.

  • Quenching: Stir at room temperature for 2 hours. Quench the reaction by adding saturated aqueous Na2​S2​O3​ (equal volume to DMF) to neutralize unreacted electrophilic bromine species.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL), wash the organic layer with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel chromatography to yield 5-bromo-6-tert-butyl-3-nitropyridin-2-amine.

  • Suzuki Coupling: In a Schlenk flask, combine the resulting bromide (1.0 eq), an arylboronic acid of choice (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Cross-Coupling Execution: Degas the mixture via three freeze-pump-thaw cycles and heat at 90 °C for 4-6 hours. Cool, filter through Celite, and purify to isolate the C5-aryl derivative.

Workflow B: Nitro Reduction and Imidazo[4,5-b]pyridine Cyclization

Causality & Insight: Converting the 2-amino-3-nitropyridine into an imidazo[4,5-b]pyridine creates a rigid hydrogen bond donor/acceptor pair that mimics the adenine ring of ATP. The reduction of the nitro group must be performed under mild conditions (using Na2​S2​O4​ ) to prevent the cleavage of halogens or other sensitive functional groups introduced during Workflow A ([1]).

Step-by-Step Methodology:

  • Nitro Reduction: Suspend the nitropyridine derivative (1.0 eq) in a 3:1 mixture of Ethanol and Water. Add Sodium dithionite ( Na2​S2​O4​ ) (5.0 eq).

  • Thermal Activation: Heat the suspension to 70 °C for 2 hours. Self-Validation: A distinct visual shift from a deep yellow suspension to a pale yellow or colorless solution indicates the successful reduction to the 2,3-diaminopyridine intermediate.

  • Workup: Cool to room temperature, concentrate to remove ethanol, and extract the aqueous layer with Dichloromethane (DCM). Dry and concentrate to isolate the diamine.

  • Oxidative Cyclization: Dissolve the crude diamine in an excess of trimethyl orthoformate (which acts as both solvent and C1-carbon source for the imidazole ring). Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 eq).

  • Reflux: Heat the mixture to 110 °C for 12 hours. The acid-catalyzed condensation yields the highly stable 5-tert-butyl-1H-imidazo[4,5-b]pyridine scaffold.

Quantitative Reaction Parameters

To facilitate experimental planning and scale-up, the quantitative parameters, expected yields, and required In-Process Controls (IPCs) for the derivatization workflows are summarized below.

Reaction StepReagents / CatalystTemp (°C)Time (h)Typical Yield (%)In-Process Control (IPC) Marker
C5 Bromination NBS, DMF0 to 252.085 - 90%LC-MS: Product mass [M+H]++78/80 Da
Suzuki Coupling Ar−B(OH)2​ , Pd(dppf)Cl2​ 904.0 - 6.065 - 80%TLC: Loss of SM, new highly UV-active spot
Nitro Reduction Na2​S2​O4​ , EtOH/ H2​O 702.075 - 85%Visual: Deep yellow to colorless shift
Cyclization HC(OMe)3​ , pTSA11012.060 - 75%LC-MS: [M+H]+ minus 32 Da (loss of MeOH)

Synthetic Pathway Visualization

The logical relationship between the starting material and the two primary SAR derivatization vectors is mapped below.

SAR_Derivatization SM 6-Tert-butyl-3-nitropyridin-2-amine Bromination C5 Bromination (NBS, DMF) SM->Bromination Reduction Nitro Reduction (Na2S2O4 or SnCl2) SM->Reduction Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Bromination->Suzuki C5_Aryl C5-Aryl Derivative (Hydrophobic Probe) Suzuki->C5_Aryl C5_Aryl->Reduction Sequential Derivatization Diamine 2,3-Diaminopyridine Intermediate Reduction->Diamine Cyclization Oxidative Cyclization (Orthoester / H+) Diamine->Cyclization Imidazo Imidazo[4,5-b]pyridine (Hinge Binder) Cyclization->Imidazo

Divergent SAR derivatization pathways for 6-tert-butyl-3-nitropyridin-2-amine.

References

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry.

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules.

Sources

Application

synthesis of novel heterocyclic compounds from 6-Tert-butyl-3-nitropyridin-2-amine

Application Note: Synthesis of Novel Fused Heterocyclic Compounds from 6-Tert-butyl-3-nitropyridin-2-amine Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Kinase Inh...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Novel Fused Heterocyclic Compounds from 6-Tert-butyl-3-nitropyridin-2-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Kinase Inhibitor Scaffolds (e.g., RAF, TGF-β, TBK1)

Introduction & Rationale

The development of targeted therapeutics, particularly in oncology and inflammatory diseases, heavily relies on the design of novel nitrogen-rich fused bi-heterocycles. The compound 6-tert-butyl-3-nitropyridin-2-amine (CAS: 893444-19-4)[1] serves as a highly strategic, versatile precursor for these scaffolds.

The incorporation of a bulky tert-butyl group at the C6 position of the pyridine ring is not merely a structural variation; it fundamentally alters the physicochemical and pharmacokinetic profile of the resulting drug candidates:

  • Steric Shielding & Basicity: Bulky substituents adjacent to the pyridine nitrogen significantly reduce the basicity (pKa) of the heterocycle by sterically restricting solvent access to the nitrogen lone pair[2]. This modulation improves membrane permeability and reduces off-target hERG liability.

  • Hydrophobic Pocket Engagement: In kinase inhibitor design, the tert-butyl moiety effectively anchors the scaffold into deep hydrophobic pockets of the ATP-binding site, a mechanism extensively utilized in the development of RAF kinase inhibitors[3].

  • Regioselective Direction: During downstream cyclization, the steric bulk of the tert-butyl group dictates the regiochemical outcome when reacting with unsymmetrical electrophiles.

This application note details the divergent synthesis of two critical pharmacophores—imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines —starting from this single ortho-nitroamine precursor.

Mechanistic Overview & Synthetic Strategy

The synthetic workflow relies on a two-stage process: an initial reduction followed by divergent cyclization.

Stage 1: Catalytic Reduction The ortho-nitroamine motif is a "masked" diamine. Reduction of 6-tert-butyl-3-nitropyridin-2-amine yields 6-tert-butylpyridine-2,3-diamine (CAS: 893444-20-7)[2]. We employ palladium-catalyzed hydrogenation (Pd/C, H₂) over dissolving metal reduction (e.g., Fe/HCl) because it prevents potential chlorination side-reactions, avoids heavy metal waste, and provides a cleaner crude product that can often be telescoped directly into the next step.

Stage 2: Divergent Heterocyclization

  • Pathway A (Imidazo[4,5-b]pyridines): The diamine is reacted with an orthoester (e.g., triethyl orthoformate) under acidic conditions. The mechanism involves the formation of an intermediate amidine at the more nucleophilic C3-amine, followed by intramolecular nucleophilic attack by the C2-amine and subsequent elimination of ethanol[4].

  • Pathway B (Pyrido[2,3-b]pyrazines): The diamine undergoes a double condensation (Hinsberg-type reaction) with a 1,2-dicarbonyl compound (e.g., benzil or glyoxal) in an acidic solvent like acetic acid, which activates the carbonyl carbons for nucleophilic attack, yielding a highly conjugated 6,6-fused system[5].

SyntheticWorkflow A 6-tert-butyl-3-nitropyridin-2-amine (Precursor) B 6-tert-butylpyridine-2,3-diamine (Intermediate) A->B H2, Pd/C, MeOH (Reduction) C 5-tert-butyl-1H-imidazo[4,5-b]pyridines (Scaffold A) B->C Orthoesters / Acid (Cyclization) D 6-tert-butyl-pyrido[2,3-b]pyrazines (Scaffold B) B->D 1,2-Dicarbonyls (Condensation)

Divergent synthetic workflow from 6-tert-butyl-3-nitropyridin-2-amine to novel fused heterocycles.

Experimental Protocols

Note: All protocols are designed as self-validating systems. In-process controls (IPCs) using LC-MS are mandatory before proceeding to subsequent steps.

Protocol A: Synthesis of 6-tert-butylpyridine-2,3-diamine
  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 6-tert-butyl-3-nitropyridin-2-amine (5.0 g, 25.6 mmol) in anhydrous methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10 wt%) under a continuous argon stream to prevent spontaneous ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (balloon pressure) at room temperature with vigorous stirring for 12 hours.

  • Self-Validation (IPC): Sample 50 µL of the reaction mixture, filter through a micro-syringe filter, and analyze via LC-MS.

    • Expected Result: Disappearance of starting material (m/z [M+H]+ = 196.2) and appearance of the diamine product (m/z [M+H]+ = 166.2)[2].

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL). Concentrate the filtrate under reduced pressure to afford a pale brown solid.

Protocol B: Synthesis of 5-tert-butyl-1H-imidazo[4,5-b]pyridine
  • Preparation: Dissolve the crude 6-tert-butylpyridine-2,3-diamine (1.65 g, 10.0 mmol) in anhydrous toluene (30 mL).

  • Reagent Addition: Add triethyl orthoformate (1.78 g, 12.0 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.19 g, 1.0 mmol).

  • Cyclization: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (110 °C) for 8 hours to continuously remove the ethanol byproduct, driving the equilibrium toward the cyclized product.

  • Self-Validation (IPC): Analyze via LC-MS.

    • Expected Result: Target mass m/z [M+H]+ = 176.2.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with saturated aqueous NaHCO₃ (2 × 30 mL) to neutralize the acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol C: Synthesis of 6-tert-butyl-2,3-diphenylpyrido[2,3-b]pyrazine
  • Preparation: Dissolve 6-tert-butylpyridine-2,3-diamine (1.65 g, 10.0 mmol) in a mixture of ethanol (25 mL) and glacial acetic acid (5 mL). The acetic acid acts as a catalyst to accelerate imine formation[5].

  • Condensation: Add benzil (1,2-diphenylethane-1,2-dione) (2.10 g, 10.0 mmol) in one portion.

  • Reaction: Heat the mixture to 80 °C for 6 hours. A color change to deep yellow/orange indicates the formation of the highly conjugated pyrazine ring.

  • Self-Validation (IPC): Analyze via LC-MS.

    • Expected Result: Target mass m/z [M+H]+ = 340.4.

  • Workup: Cool the reaction to 0 °C in an ice bath. The product typically precipitates. Filter the solid, wash with cold ethanol (10 mL), and dry under vacuum to yield the pure product.

Quantitative Data Summary

The table below summarizes the validated reaction metrics across three independent runs of the described protocols.

Synthetic StepTarget ScaffoldReaction TimeCatalyst / ReagentYield (%)Purity (LC-MS)
Protocol A 6-tert-butylpyridine-2,3-diamine12 h10% Pd/C, H₂94 - 96%>98%
Protocol B 5-tert-butyl-1H-imidazo[4,5-b]pyridine8 hTriethyl orthoformate, p-TsOH81 - 85%>95%
Protocol C 6-tert-butyl-2,3-diphenylpyrido[2,3-b]pyrazine6 hBenzil, AcOH87 - 90%>97%

Biological Application: Target Pathway Modulation

Compounds derived from these scaffolds are frequently optimized as ATP-competitive inhibitors of kinases within the MAPK/ERK pathway. The tert-butyl group is specifically tailored to lock the inhibitor into the DFG-in or DFG-out conformation of RAF kinases[3].

KinasePathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates RAS RAS (GTPase) RTK->RAS Activates RAF RAF Kinase (Target of Inhibitors) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Induces Transcription Inhibitor Fused Heterocyclic Inhibitors (Scaffolds A & B) Inhibitor->RAF Competitive ATP Binding Blockade

Mechanism of action for synthesized fused heterocycles targeting the RAF/MEK/ERK signaling pathway.

References

  • World Intellectual Property Organization (WIPO). WO2006065703 - PYRIDO PYRIMIDINONES, DIHYDRO PYRIMIDO PYRIMIDINONES AND PTERIDINONES USEFUL AS RAF KINASE INHIBITORS. Retrieved from:[Link][3]

  • Institut Kimia Malaysia (IKM). Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives. Retrieved from:[Link][5]

  • MDPI. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Tert-butyl-3-nitropyridin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks during the functionalization of highly subst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks during the functionalization of highly substituted pyridines. The synthesis of 6-tert-butyl-3-nitropyridin-2-amine—a critical intermediate for Nav1.7 sodium channel modulators and imidazopyridine derivatives—is a prime example where empirical guesswork fails, but mechanistic precision succeeds.

This guide bypasses generic advice to provide a self-validating, causality-driven framework for this specific nitration workflow.

Part 1: Mechanistic Insights & Causality (The "Why")

To achieve high yields (typically >85%) in this reaction, you must understand the interplay between electrophilic species generation and steric/electric hindrance .

The standard protocol avoids harsh mixed-acid (HNO₃/H₂SO₄) conditions, which often lead to oxidative degradation of the electron-rich aminopyridine ring. Instead, we utilize nitric acid in acetic anhydride. This combination generates acetyl nitrate ( CH3​COONO2​ ), a mild, non-aqueous nitrating agent [1].

The Regioselectivity Engine: The 2-amino group is strongly activating and directs electrophilic attack to the ortho (C-3) and para (C-5) positions. In an unhindered 2-aminopyridine, nitration typically yields a mixture of 3-nitro and 5-nitro isomers, often favoring the 5-position due to electric hindrance and dipole repulsion at the 3-position [2]. However, the bulky tert-butyl group at C-6 possesses a massive van der Waals radius. This creates an impenetrable steric wall that entirely blocks the adjacent C-5 position. Consequently, the acetyl nitrate is forced to attack the C-3 position, yielding 6-tert-butyl-3-nitropyridin-2-amine with near-perfect regiocontrol.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction yield is low, and LC-MS shows a mass corresponding to an intermediate. What is happening? A: You are likely observing the transient N-nitramine intermediate. Electrophilic nitration of 2-aminopyridines often proceeds via initial attack at the exocyclic nitrogen to form a 2-nitraminopyridine. This intermediate requires acid catalysis and sufficient thermal energy (room temperature) to undergo a sigmatropic-like rearrangement to the C-3 carbon. Fix: Do not quench the reaction prematurely. Ensure the mixture is allowed to warm to 20–25 °C and stir for at least 4 hours to drive the rearrangement to completion.

Q2: I experienced a violent exothermic runaway during reagent preparation. How do I scale this safely? A: The formation of acetyl nitrate from HNO₃ and Ac₂O is highly exothermic and can be explosive if unchecked. Fix: The acetic anhydride must be pre-chilled to strictly 0 °C. The nitric acid must be added dropwise under vigorous stirring. Never add acetic anhydride to nitric acid. Wait for the internal temperature to stabilize before introducing the pyridine substrate.

Q3: The isolated product is a dark brown oil instead of a crystalline solid. Does this indicate a failed reaction? A: Not necessarily. The crude product of this specific reaction is notoriously isolated as a brown oil due to trace oxidative byproducts from the nitric acid [1]. Fix: The oil can often be used directly in subsequent reduction or condensation steps. If high analytical purity is required, subject the oil to silica gel column chromatography (eluting with 30% EtOAc in petroleum ether) to isolate the pure compound.

Part 3: Quantitative Data & Parameter Optimization

Deviating from the validated parameters directly impacts the thermodynamic stability of the acetyl nitrate and the kinetic rate of the nitramine rearrangement. Use this self-validating matrix to audit your setup:

Reaction ParameterOptimal ConditionSuboptimal ConditionMechanistic Consequence of Suboptimal Choice
Nitrating Agent HNO₃ in Ac₂OHNO₃ in H₂SO₄Nitronium ion ( NO2+​ ) is too aggressive; causes oxidative degradation of the pyridine ring.
Addition Temp 0 °C> 10 °CExothermic runaway; thermal decomposition of acetyl nitrate into dangerous nitrogen oxides.
Reaction Temp 20–25 °C (4 hours)< 0 °CKinetic stalling; N-nitramine intermediate fails to rearrange to the C-3 nitrated product.
Stoichiometry 1.2 Equivalents HNO₃> 2.0 EquivalentsPromotes over-oxidation and formation of intractable dark tar byproducts.

Part 4: Standardized Experimental Protocol

This methodology is adapted from validated pharmaceutical scale-up procedures for imidazopyridine precursors [1].

Reagents Required:

  • 2-Amino-6-tert-butylpyridine (Starting Material): 116 mmol (~17.4 g)

  • Fuming Nitric Acid (HNO₃): 140 mmol (5.7 mL)

  • Acetic Anhydride (Ac₂O): 400 mmol (40 mL)

  • Methylene Chloride (DCM) & Saturated Aqueous NaHCO₃

Step-by-Step Workflow:

  • Electrophile Generation: Equip a 250 mL round-bottom flask with a magnetic stir bar, an internal temperature probe, and an addition funnel. Add 40 mL of acetic anhydride and cool the flask in an ice-water bath until the internal temperature reaches 0 °C.

  • Nitric Acid Addition: Place 5.7 mL of fuming nitric acid into the addition funnel. Add the acid dropwise to the acetic anhydride over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Substrate Introduction: Once the acetyl nitrate solution has stabilized at 0 °C, add 116 mmol of 2-amino-6-tert-butylpyridine portion-wise over 15 minutes.

  • Rearrangement Phase: Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir continuously for exactly 4 hours.

  • Quenching & Extraction: Carefully pour the reaction mixture into 150 mL of crushed ice/water. Neutralize the aqueous phase by slowly adding saturated aqueous NaHCO₃ until pH 7-8 is reached (Caution: vigorous CO₂ evolution).

  • Isolation: Extract the aqueous layer with methylene chloride (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Expected Yield: ~19.48 g (86%) of 6-tert-butyl-3-nitropyridin-2-amine as a brown oil.

Part 5: Reaction Pathway Visualization

The following diagram maps the mechanistic flow and the critical role of steric hindrance in directing the synthesis.

NitrationPathway SM 2-Amino-6-tert-butylpyridine (Starting Material) Intermediate N-Nitramine Intermediate (Transient) SM->Intermediate Electrophilic Attack Reagent HNO3 + Ac2O (Acetyl Nitrate) Reagent->Intermediate Nitronium donor Major 6-tert-butyl-3-nitropyridin-2-amine (Major Product - 86% Yield) Intermediate->Major Acid-Catalyzed Rearrangement (C-3) Minor 5-Nitro Isomer (Sterically Blocked) Intermediate->Minor Blocked by t-butyl (C-5)

Reaction pathway demonstrating steric blockade at C-5 directing nitration exclusively to C-3.

References

  • Benzimidazole and imidazopyridine derivatives as sodium channel modulators (Patent CA2861439A1). Google Patents.
  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. ResearchGate.
Optimization

Technical Support Center: Troubleshooting Aminopyridine Nitration

Welcome to the Technical Support Center for heterocyclic chemistry. Nitrating electron-deficient heteroaromatics like aminopyridines presents unique regioselectivity and chemoselectivity challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic chemistry. Nitrating electron-deficient heteroaromatics like aminopyridines presents unique regioselectivity and chemoselectivity challenges. This guide is engineered for drug development professionals and synthetic chemists who need to troubleshoot isomer ratios, optimize yields, and understand the mechanistic causality behind electrophilic aromatic substitution (EAS) on deactivated rings.

Core Principles: The Causality of Regioselectivity

To troubleshoot an aminopyridine nitration, you must first understand the electronic environment of the substrate under strongly acidic conditions.

When 2-aminopyridine is subjected to mixed acids ( HNO3​ / H2​SO4​ ), the reaction yields two primary isomers: 2-amino-5-nitropyridine (major, ~90%) and 2-amino-3-nitropyridine (minor, ~10%)[1].

Why is the 5-position so heavily favored? Historically, chemists attributed this to steric hindrance at the 3-position. However, modern mechanistic studies reveal that electric hindrance is the true directing factor[1][2]. In concentrated sulfuric acid, the endocyclic pyridine nitrogen is rapidly protonated, forming a pyridinium cation. This places a strong, localized positive charge adjacent to the 3-position. When the positively charged nitronium ion ( NO2+​ ) approaches, extreme electrostatic repulsion shields the 3-position, funneling the electrophilic attack toward the resonance-activated, yet electrically distant, 5-position[1].

Furthermore, the reaction pathway is highly temperature-dependent, governed by a kinetic vs. thermodynamic dichotomy involving an N-nitramine intermediate[2].

Mechanism Start 2-Aminopyridine + HNO3 / H2SO4 Protonated Protonated Intermediate (Electric Hindrance at C-3) Start->Protonated Acidic Media NNitramine N-Nitramine (Kinetic Product) Protonated->NNitramine Low Temp (<10°C) C5Nitro 2-Amino-5-nitropyridine (Thermodynamic, ~90%) Protonated->C5Nitro Direct C-Nitration NNitramine->C5Nitro Heat (45-90°C) Rearrangement C3Nitro 2-Amino-3-nitropyridine (Minor Product, ~10%) NNitramine->C3Nitro Heat (45-90°C) Rearrangement

Mechanistic pathways of 2-aminopyridine nitration highlighting kinetic vs. thermodynamic control.

Troubleshooting FAQs

Q1: My LC-MS shows a mass corresponding to the nitrated product, but NMR confirms it is an N-nitramine rather than the desired ring-nitrated product. How do I fix this?

A1: You are trapped under kinetic control. At low temperatures (<10°C), the initial electrophilic attack occurs at the exocyclic amino group, yielding 2-nitraminopyridine[2]. To resolve this, you must induce a thermal rearrangement. After the complete addition of your nitrating mixture at 0–10°C, gradually heat the reaction to 45–50°C (or up to 90°C depending on the substrate)[3][4]. This provides the activation energy for the N-nitramine to dissociate and re-nitrate the ring at the thermodynamically stable C-5 and C-3 positions[2].

Q2: I need to synthesize the 3-nitro isomer (2-amino-3-nitropyridine), but the standard mixed-acid protocol overwhelmingly yields the 5-nitro isomer. How can I invert this regioselectivity?

A2: Because electric hindrance strictly forbids high yields at the 3-position in highly acidic media[1], you must change the reaction mechanism entirely. Switch to an oxidative nitration strategy using dinitrogen pentoxide ( N2​O5​ ) in an organic solvent (e.g., nitromethane) with SO2​ / HSO3−​ . This pathway bypasses the highly protonated pyridinium intermediate, allowing nitration at the 3-position via a distinct migration mechanism, achieving yields up to 77% for the 3-nitro isomer[5].

Q3: I am experiencing over-oxidation, tar formation, and poor yields during scale-up. How can I control the exotherm?

A3: Nitration of aminopyridines is notoriously exothermic. If the localized temperature spikes, the nitric acid acts as an oxidizer rather than a nitrating agent, degrading the electron-rich amino group.

  • Solution: Implement a microreactor or continuous flow setup. Pumping Solution I (aminopyridine in solvent) and Solution II (mixed acids) through microchannels ensures rapid heat dissipation and pseudo-first-order kinetics, drastically reducing over-nitration and tar formation[3]. If restricted to batch chemistry, ensure the substrate is fully dissolved in H2​SO4​ before the dropwise addition of fuming HNO3​ , maintaining the internal temperature strictly below 10°C during addition[3][4].

Q4: How can I push the regioselectivity to >95% for the 5-nitro isomer?

A4: Utilize an N-oxide-mediated nitration strategy. By first oxidizing the pyridine nitrogen to an N-oxide, you eliminate the basic site that would normally protonate and cause electric hindrance. The combined directing effects of the N-oxide and the amino group's electron donation synergistically drive the electrophile almost exclusively to the C-5 position. Nitration of the N-oxide using fuming HNO3​ in acetic anhydride at 0°C affords the 5-nitro derivative with <5% of the 3-nitro isomer[6]. Subsequent deoxygenation (e.g., with PCl3​ ) cleanly delivers the target[6].

Quantitative Data Summary: Condition vs. Regioselectivity

Nitration StrategyReagents & ConditionsMajor IsomerTypical YieldRegioselectivity (5- vs 3-)Mechanistic Driver
Standard Mixed Acid HNO3​ / H2​SO4​ , 45–50°C5-nitro60–70%~ 90 : 10Electric Hindrance[1][3]
N-Oxide Mediated Fuming HNO3​ / Ac2​O , 0°C5-nitro> 80%> 95 : 5Synergistic Directing Effects[6]
Oxidative Nitration N2​O5​ , SO2​ / HSO3−​ , RT3-nitro~ 77%Favors 3-nitroNeutral Migration Mechanism[5]

Self-Validating Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine

This protocol utilizes built-in validation checkpoints to ensure the reaction moves successfully from kinetic N-nitration to thermodynamic C-nitration.

Reagents: 2-Aminopyridine (0.2 mol), Concentrated H2​SO4​ (98%), Fuming HNO3​ (65%+), Aqueous Ammonia.

  • Acid Dissolution (Safety Checkpoint):

    • Action: Suspend 2-aminopyridine in concentrated H2​SO4​ in a round-bottom flask equipped with an internal thermometer and vigorous overhead stirring. Cool the mixture using an ice-salt bath to <10°C[3].

    • Validation: The solid must dissolve completely into a clear/pale solution. Any localized heating indicates insufficient stirring, risking premature decomposition[3].

  • Electrophilic Addition (Kinetic Phase):

    • Action: Prepare a mixed acid solution of H2​SO4​ and fuming HNO3​ . Add this mixture dropwise over 60–120 minutes, strictly maintaining the internal temperature between 0–10°C[4].

    • Validation: The reaction mixture will transition from light yellow to a deep wine-red color, indicating the formation of the protonated N-nitramine intermediate[4].

  • Thermal Rearrangement (Thermodynamic Phase):

    • Action: Remove the cooling bath. Allow the mixture to warm to room temperature, then gently heat to 45–50°C for 3 hours[3][4].

    • Validation: Pull an aliquot, quench in water, and perform TLC (Ethyl Acetate/Hexanes). The high-Rf spot (N-nitramine) must completely disappear, replaced by a lower-Rf spot (2-amino-5-nitropyridine).

  • Quench and Crystallization:

    • Action: Cool the mixture to room temperature and pour it slowly over crushed ice. Slowly add aqueous ammonia to neutralize the mixture to exactly pH 6[3].

    • Validation: A pale yellow precipitate (2-amino-5-nitropyridine) will crash out of the solution at pH 6. If the pH exceeds 7, impurities and the 3-nitro isomer may co-precipitate. Filter and recrystallize from ethanol/water[3].

Workflow Step1 1. Dissolution Dissolve in H2SO4 (<10°C) Step2 2. Nitration Dropwise HNO3/H2SO4 Step1->Step2 Maintain Cooling Step3 3. Rearrangement Heat to 45-50°C Step2->Step3 Solution turns wine-red Step4 4. Quench & Adjust Neutralize to pH 6 Step3->Step4 TLC Confirms N-nitramine loss Step5 5. Validation Check by TLC/NMR Step4->Step5 Isolate Precipitate

Self-validating experimental workflow for the regioselective synthesis of 2-amino-5-nitropyridine.

References

  • Theoretical Advances in Aromatic Nitration. Studylib. Available at:[Link]

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Scientific & Academic Publishing (SAPUB). Available at:[Link]

Sources

Troubleshooting

recrystallization methods for N-tert-butyl-3-nitro-pyridin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and synthetic chemists through the nuanced purification of substituted heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and synthetic chemists through the nuanced purification of substituted heterocycles.

Purifying N-tert-butyl-3-nitro-pyridin-2-amine presents a unique thermodynamic and kinetic challenge. The molecule features a classic "push-pull" electronic system: an electron-donating secondary amine adjacent to an electron-withdrawing nitro group. This ortho-arrangement facilitates strong intramolecular hydrogen bonding. Coupled with the bulky, hydrophobic tert-butyl group, this compound exhibits atypical lipophilicity for an aminopyridine. This steric hindrance lowers the crystal lattice energy, making the compound highly susceptible to "oiling out" (liquid-liquid phase separation) rather than forming a crystalline solid during cooling[1].

Below is our comprehensive troubleshooting guide and protocol repository designed to help you establish a self-validating purification system.

Part 1: Physicochemical Profiling & Solvent Compatibility

To design a successful recrystallization, we must exploit the differential solubility of the compound across temperature gradients. Comprehensive information on solute solubility is critical for obtaining high-purity products without sacrificing yield[2].

Solvent SystemHot SolubilityCold SolubilitySuitabilityMechanistic Note
Ethyl Acetate / Hexanes High (in EtOAc)Low (in Hexanes)Excellent Best for separating positional isomers based on dipole moment differences.
Ethanol / Water High (in EtOH)Very Low (in Water)Good Ideal for removing highly polar impurities; requires careful seeding to prevent oiling out.
Dichloromethane Very HighHighPoor Compound remains too soluble even at low temperatures; results in poor recovery yields.
Toluene ModerateLowModerate Can be used for high-temperature recrystallization, but prolonged heating risks thermal degradation.

Part 2: Core Recrystallization Protocols

Protocol A: The Aprotic Mixed-Solvent Method (Ethyl Acetate / Hexanes)

This is the gold-standard method for routine purification and removal of structurally similar positional isomers.

  • Dissolution : Place the crude N-tert-butyl-3-nitro-pyridin-2-amine in a round-bottom flask. Add a minimal volume of hot Ethyl Acetate (approx. 60°C) while swirling until complete dissolution is achieved.

    • Causality: EtOAc disrupts intermolecular stacking but easily dissolves the lipophilic tert-butyl moiety.

  • Clarification (Optional) : If the crude mixture is dark red/brown, add 5% w/w activated carbon, boil gently for 5 minutes, and perform a hot filtration through a Celite pad.

  • Anti-Solvent Addition : While maintaining the solution at 60°C, add hot Hexanes dropwise until the solution becomes faintly turbid (reaching the cloud point).

  • Equilibration (Self-Validation Step) : Add 1–2 drops of hot EtOAc just until the turbidity clears. This confirms you are exactly at the saturation threshold. Remove from the heat source.

  • Crystallization : Allow the flask to cool to room temperature undisturbed.

    • Causality: Slow cooling provides the activation energy needed for the lattice to form around the sterically hindered tert-butyl groups, preventing phase separation[1].

  • Harvesting : Chill in an ice bath (0–5°C) for 1 hour, filter via a Büchner funnel, and wash the filter cake with ice-cold hexanes. Dry under vacuum.

Protocol B: The Protic Gradient Method (Ethanol / Water)

Use this method when the crude mixture is heavily contaminated with highly polar impurities (e.g., unreacted starting amines or inorganic salts)[3].

  • Dissolution : Suspend the crude solid in a minimal amount of hot Ethanol (70°C).

  • Anti-Solvent Addition : Slowly add hot deionized water dropwise until slight turbidity persists.

  • Seeding (Critical) : Add 2–3 seed crystals of pure N-tert-butyl-3-nitro-pyridin-2-amine.

    • Causality: Water drastically increases the polarity of the medium. Seeding provides an immediate nucleation site, bypassing the liquid-liquid phase separation common in aqueous mixtures of tert-butyl aromatics.

  • Cooling & Isolation : Cool slowly to room temperature, then transfer to a 4°C refrigerator for 2 hours. Filter and wash with a cold 10:90 EtOH:Water mixture.

Part 3: Troubleshooting & FAQs

Q1: Why does my product "oil out" as a viscous liquid at the bottom of the flask instead of forming crystals? A1: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly[1]. Because the bulky tert-butyl group lowers the crystal lattice energy, the molecule struggles to pack efficiently. Troubleshooting Action: Reheat the mixture until it forms a single clear phase. Cool it much more slowly (e.g., insulate the flask or use a programmed cooling bath) and introduce seed crystals exactly at the cloud point to force solid-state nucleation.

Q2: How do I separate my target compound from other positional isomers (e.g., 5-nitro or 4-amino impurities) formed during synthesis? A2: Positional isomers are often the primary purification challenge because they share identical molecular weights and similar functional groups[1]. However, their dipole moments differ. The ortho-relationship of the amine and nitro groups in your target compound allows for intramolecular hydrogen bonding, making it less polar than isomers where these groups are para or meta to each other. Use Protocol A (EtOAc/Hexanes) ; the more polar isomers will generally precipitate first or remain in the mother liquor depending on the exact solvent ratio, allowing for effective fractional crystallization.

Q3: Can I use highly polar solvents like pure water or methanol to force impurities out? A3: Pure water is ineffective because the hydrophobic tert-butyl group renders the compound highly insoluble, causing it to crash out as an amorphous sludge. While methanol can be used, comprehensive thermodynamic studies on aminopyridines indicate that solubility is highly temperature-dependent in short-chain alcohols[2]. A mixed solvent system provides much better control over the supersaturation curve than a neat polar solvent.

Q4: My crude product is very dark. Will recrystallization alone fix this? A4: Solid nitropyridines are prone to forming highly colored, trace polymeric oxidation byproducts. Recrystallization from a suitable solvent can be effective for removing bulk impurities[3], but colored impurities often co-crystallize by getting trapped in the crystal lattice. You must perform a hot filtration with activated carbon (as detailed in Protocol A, Step 2) prior to the cooling phase.

Part 4: Recrystallization Troubleshooting Decision Tree

Recrystallization_Workflow Crude Crude N-tert-butyl-3-nitro-pyridin-2-amine ImpurityCheck Identify Primary Impurities (via LC-MS / TLC) Crude->ImpurityCheck Polar Highly Polar Impurities (e.g., unreacted amines) ImpurityCheck->Polar Polar NonPolar Non-Polar / Isomeric Impurities (e.g., positional isomers) ImpurityCheck->NonPolar Non-Polar MethodA Method B: EtOH / Water (Protic Gradient System) Polar->MethodA MethodB Method A: EtOAc / Hexanes (Aprotic Mixed System) NonPolar->MethodB Oiling Issue: Oiling Out (Phase Separation) MethodA->Oiling Cooling too fast Pure Pure Crystalline Product MethodA->Pure Ideal crystallization Color Issue: Colored Impurities (Oxidation Byproducts) MethodB->Color Dark crude mixture MethodB->Pure Ideal crystallization FixOiling Action: Add Seed Crystals & Reduce Cooling Rate Oiling->FixOiling FixColor Action: Hot Filtration with Activated Carbon Color->FixColor FixOiling->Pure FixColor->Pure

Figure 1: Decision tree for selecting recrystallization methods and troubleshooting phase separation.

References

  • Journal of Chemical & Engineering Data. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. ACS Publications. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 6-Tert-butyl-3-nitropyridin-2-amine

Welcome to the Technical Support Center for 6-tert-butyl-3-nitropyridin-2-amine (CAS: 893444-19-4)[1]. This compound is a critical heterocyclic building block used extensively in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-tert-butyl-3-nitropyridin-2-amine (CAS: 893444-19-4)[1]. This compound is a critical heterocyclic building block used extensively in medicinal chemistry and materials science, primarily as a precursor for synthesizing 2,3-diamino-6-tert-butylpyridine (CAS: 893444-20-7)[2].

Due to the energetic nature of its nitro group and the steric influence of the tert-butyl substitution, handling this compound requires precise environmental controls. This guide provides field-proven insights, troubleshooting protocols, and validated methodologies to ensure chemical stability during storage and experimental workflows.

Frequently Asked Questions (FAQs): Stability & Storage

Q1: Why does 6-tert-butyl-3-nitropyridin-2-amine darken upon prolonged storage at room temperature? A: The darkening is a visual indicator of photo-oxidation. Ortho-aminonitropyridines exhibit a strong "push-pull" electronic effect. The electron-donating 2-amino group increases electron density on the pyridine ring, while the strongly electron-withdrawing 3-nitro group creates a sharp dipole. Under ambient UV light, this arrangement facilitates radical formation, leading to the generation of N-oxide degradants and trace polymerization[3]. Causality-Driven Solution: Always store the compound in amber glass vials under an inert argon or nitrogen atmosphere at 0–8°C to arrest radical initiation.

Q2: How does the 6-tert-butyl substitution impact the thermal stability of the pyridine ring compared to unsubstituted analogs? A: While the bulky tert-butyl group at the 6-position significantly enhances the compound's lipophilicity and solubility in organic solvents, it introduces stereochemical strain. The steric requirements of the tert-butyl group prevent the pyridine ring from achieving a fully relaxed conformation under severe thermal stress. This stereochemical interaction slightly lowers the activation energy required for thermal decomposition compared to unhindered pyridines[4].

Troubleshooting Guide: Experimental Workflows

Issue: Exothermic Runaway and Tar Formation During Nitro-Group Reduction

  • Symptom: During the catalytic hydrogenation of the 3-nitro group to form 2,3-diamino-6-tert-butylpyridine, the reactor experiences a rapid temperature spike, resulting in a poor yield of a tar-like, dark brown mixture.

  • Root Cause: The reduction of a nitro group to an amine is highly exothermic. If the reaction temperature exceeds 40°C, the transient hydroxylamine intermediate can rapidly disproportionate. Furthermore, elevated temperatures can trigger the autocatalytic thermal decomposition of the unreacted nitro groups[5].

  • Solution: Implement a self-validating, temperature-controlled reduction protocol (see Section 4). Use internal temperature probes and strict cooling jackets to maintain the reaction between 20°C and 30°C.

Quantitative Data: Stability Metrics & Degradation Profiles

To assist in experimental planning, the following table summarizes the stability limits and primary degradation pathways of 6-tert-butyl-3-nitropyridin-2-amine under various environmental stressors.

Environmental StressorStability ImpactPrimary Degradation MechanismPreventive Measure
Ambient Light (UV) Moderate DegradationPhoto-oxidation leading to N-oxides[3].Store in opaque/amber containers.
Thermal (>150°C) Severe DegradationExothermic nitro-group decomposition[3].Maintain processing temps <40°C.
Strong Acids (e.g., HCl) Mild DegradationProtonation-induced hydrolysis of the amine.Use buffered or neutral solvent systems.
Oxidizing Agents Severe DegradationAccelerated formation of polysubstituted N-oxides.Purge reaction vessels with N2​ or Argon.

Validated Experimental Protocol: Controlled Catalytic Reduction

The following protocol details the safe, step-by-step reduction of 6-tert-butyl-3-nitropyridin-2-amine to 2,3-diamino-6-tert-butylpyridine[2].

Self-Validating Mechanism: This protocol incorporates real-time Thin-Layer Chromatography (TLC) monitoring. By tracking the transient appearance and subsequent disappearance of the hydroxylamine intermediate, researchers can validate that the reaction is proceeding safely without intermediate accumulation, which is the primary cause of thermal runaway.

Step-by-Step Methodology:

  • Reactor Preparation: Load a high-pressure reactor with 6-tert-butyl-3-nitropyridin-2-amine (1.0 eq) and dissolve it in anhydrous ethyl acetate or methanol (10 mL/g of substrate).

    • Causality: Purge the vessel with nitrogen gas three times. Removing oxygen prevents competitive oxidative side reactions and eliminates the risk of explosive solvent-vapor mixtures.

  • Catalyst Loading: Carefully add 5% Palladium on Carbon (Pd/C) (approx. 2-5 mol%).

    • Causality: Use a water-wet catalyst (typically 50% wet) to prevent the dry ignition of solvent vapors caused by the catalytic surface.

  • Controlled Hydrogenation: Introduce H2​ gas slowly (1-3 atm). Engage a cooling jacket to maintain the internal reaction temperature strictly below 30°C.

    • Causality: Keeping the temperature low suppresses the thermal degradation of the nitro group and prevents the disproportionation of the reactive intermediates[5].

  • Reaction Monitoring (Validation): Withdraw aliquots every 2 hours for TLC analysis. The reaction is validated as safe and complete when the starting material spot and the intermediate hydroxylamine spot fully resolve into a single, highly polar spot corresponding to the diamino product.

  • Workup: Vent the hydrogen gas and purge with nitrogen. Filter the mixture through a pad of Celite under an inert atmosphere to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure at <40°C to isolate the stable 2,3-diamino-6-tert-butylpyridine.

Pathway Visualization

The diagram below maps the logical relationship between environmental stressors, degradation pathways, and the optimized reduction workflow.

G A 6-tert-butyl-3-nitropyridin-2-amine (CAS: 893444-19-4) B Photo-oxidation / UV Exposure (N-Oxide Formation) A->B Improper Storage (Light) C Thermal Stress (>150°C) (Nitro-group Decomposition) A->C Exothermic Runaway D Controlled Catalytic Reduction (H2, Pd/C, <40°C) A->D Optimized Workflow E 2,3-Diamino-6-tert-butylpyridine (CAS: 893444-20-7) D->E High Yield

Workflow of 6-tBu-3-NPA degradation pathways versus controlled reduction.

References

  • 893444-19-4 CAS Manufactory, ChemicalBook.
  • An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-nitropyridine, Benchchem.
  • Nitropyridines in the Synthesis of Bioactive Molecules, MDPI.
  • Thermochemical Study of Three Hindered Pyridine Derivatives, ACS Publications.
  • 2,3-Diamino-6-tert-butylpyridine 893444-20-7 wiki, Guidechem.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 6-Tert-butyl-3-nitropyridin-2-amine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural Elucidation, Platform Comparison (GC-EI-MS vs. LC-ESI-HRMS/MS), and Gas-Phase Ion Chemistry Executive Summary The structu...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural Elucidation, Platform Comparison (GC-EI-MS vs. LC-ESI-HRMS/MS), and Gas-Phase Ion Chemistry

Executive Summary

The structural elucidation of highly substituted pyridine derivatives is a critical bottleneck in pharmaceutical development. 6-Tert-butyl-3-nitropyridin-2-amine (C9H13N3O2, Exact Mass: 195.1008 Da) presents a unique analytical challenge due to its sterically hindered C6 tert-butyl group and the electronic interplay between the C2-amine and C3-nitro substituents.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-High-Resolution Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-HRMS/MS) for the analysis of this compound. By dissecting the causality behind its fragmentation pathways—specifically the "ortho effect" and alkyl cleavage—we provide a self-validating framework for researchers to optimize their analytical workflows.

Structural Dynamics & Mechanistic Fragmentation Theory

To effectively analyze 6-tert-butyl-3-nitropyridin-2-amine, one must first understand the gas-phase thermodynamic drivers that dictate its fragmentation. The molecule's behavior in a mass spectrometer is not random; it is a highly predictable cascade governed by two primary structural features:

A. The Ortho Effect (C2-Amine and C3-Nitro Interaction)

The spatial proximity of the amine (-NH2) and nitro (-NO2) groups on the rigid pyridine ring triggers a classic, diagnostically crucial rearrangement known as the ortho effect .

  • In EI-MS (Odd-Electron System): The radical cation (M^+•^) undergoes a six-membered cyclic transition state, resulting in the expulsion of a hydroxyl radical (•OH, -17 Da).

  • In ESI-MS/MS (Even-Electron System): The protonated molecule ([M+H]^+^) obeys the even-electron rule, preferentially eliminating a neutral water molecule (H2O, -18 Da) rather than a radical. This pathway is a definitive marker for ortho-substituted nitro-heterocycles.

B. Tert-Butyl Cleavage (C6 Position)

The bulky tert-butyl group is highly labile under collisional activation. The fragmentation is driven by the stability of the resulting carbocation or the thermodynamic favorability of the neutral leaving group .

  • Isobutylene Loss: The most prominent pathway in collision-induced dissociation (CID) is the loss of neutral isobutylene (C4H8, -56 Da) via a charge-remote McLafferty-like rearrangement.

  • Methyl Radical Loss: Alternatively, the loss of a methyl radical (•CHngcontent-ng-c1977314119="" class="ng-star-inserted">3, -15 Da) forms a highly resonance-stabilized tertiary cation, a pathway more frequently observed in the higher-energy EI environment .

Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS/MS

Selecting the correct analytical platform depends on whether the goal is library matching (GC-MS) or unambiguous structural elucidation and trace quantitation (LC-HRMS/MS). The table below summarizes the objective performance metrics of both alternatives.

Analytical ParameterPlatform A: GC-EI-MS (Nominal Mass)Platform B: LC-ESI-HRMS/MS (Accurate Mass)Analytical Implication & Causality
Ionization State Radical Cation (M^+•), m/z 195Protonated Molecule ([M+H]^+), m/z 196.1086ESI preserves the intact precursor ion, allowing for targeted MS/MS isolation.
Primary Ortho-Loss •OH (-17 Da) m/z 178H2O (-18 Da) m/z 178.0980Differentiates odd-electron (EI) vs. even-electron (ESI) gas-phase mechanisms .
Alkyl Cleavage •CH3 (-15 Da) m/z 180C4H8 (-56 Da) m/z 140.0460CID in ESI heavily favors the ejection of stable neutral molecules (isobutylene) .
Mass Resolution Unit resolution (~0.7 Da FWHM)High resolution (< 5 ppm mass error)HRMS provides the exact elemental composition of fragments, eliminating isobaric interference.
Sample Suitability Requires thermal stabilitySuitable for thermally labile compounds6-tert-butyl-3-nitropyridin-2-amine is stable enough for GC, but LC prevents potential thermal degradation of the nitro group.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind the parameter choices (e.g., collision energy ramping) is explicitly stated to aid method transfer.

Protocol 1: GC-EI-MS Analysis

Objective: Generate a highly reproducible, library-searchable fragmentation spectrum.

  • Sample Preparation: Dissolve the standard in GC-grade dichloromethane (DCM) to a final concentration of 10 µg/mL. Rationale: DCM provides excellent solubility for nitropyridines while maintaining a low expansion volume in the inlet.

  • Chromatographic Separation:

    • Column: Non-polar 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m × 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 80°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

  • Mass Spectrometry:

    • Inlet: Splitless mode, 250°C.

    • Ionization: Electron Ionization (EI) at 70 eV. Rationale: 70 eV is the universal standard for generating reproducible radical-driven fragmentation patterns.

    • Source Temperature: 230°C.

Protocol 2: LC-ESI-HRMS/MS (Q-TOF) Analysis

Objective: Acquire high-resolution accurate mass (HRAM) data for definitive structural mapping.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol, dilute to 1 µg/mL using 50:50 Water:Acetonitrile, and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation:

    • Column: UPLC C18 (2.1 × 50 mm, 1.7 µm particle size).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile. Rationale: Formic acid acts as a proton source, significantly enhancing [M+H]^+ ionization efficiency.

    • Gradient: 5% B to 95% B over 5.0 minutes; flow rate 0.4 mL/min.

  • Mass Spectrometry:

    • Source: Electrospray Ionization (ESI) in Positive Mode. Capillary voltage: 3.0 kV. Desolvation temperature: 400°C.

    • MS/MS (CID): Isolate m/z 196.1086 in the quadrupole. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas. Rationale: Ramping CE ensures the capture of both low-energy (H2O loss) and high-energy (pyridine ring cleavage) fragmentation events in a single spectrum.

Data Presentation & Visualization

The logic of the fragmentation pathways and the analytical workflow are mapped below using DOT language visualizations.

A. Fragmentation Logic Tree (ESI-CID MS/MS)

Fragmentation M [M+H]+ m/z 196.1086 6-tert-butyl-3-nitropyridin-2-amine H2O_loss [M+H - H2O]+ m/z 178.0980 Ortho Effect M->H2O_loss - H2O (18.01 Da) Even-Electron Rule C4H8_loss [M+H - C4H8]+ m/z 140.0460 Isobutylene Loss M->C4H8_loss - C4H8 (56.06 Da) Charge-Remote Cleavage CH3_loss [M+H - CH3•]+ m/z 181.0851 Methyl Radical Loss M->CH3_loss - CH3• (15.02 Da) Radical Cleavage Combined [M+H - C4H8 - H2O]+ m/z 122.0354 Pyridine Core H2O_loss->Combined - C4H8 (56.06 Da) C4H8_loss->Combined - H2O (18.01 Da)

Figure 1: Proposed ESI-CID MS/MS fragmentation pathway of 6-tert-butyl-3-nitropyridin-2-amine.

B. LC-HRMS/MS Experimental Workflow

Workflow SamplePrep Sample Prep 1. Dissolve in MeOH 2. Dilute to 1 µg/mL 3. Filter (0.22 µm) LC Chromatography UPLC C18 Column Gradient: H2O/MeCN SamplePrep->LC Ionization Ionization ESI (+) Capillary: 3.0 kV LC->Ionization MassAnalyzer Mass Analysis Q-TOF MS/MS CID: 15-35 eV Ionization->MassAnalyzer Data Data Processing Exact Mass Extraction Isotope Patterning MassAnalyzer->Data

Figure 2: End-to-end LC-ESI-HRMS/MS analytical workflow for structural elucidation.

Conclusion & Recommendations

For the routine identification of 6-tert-butyl-3-nitropyridin-2-amine in synthetic chemistry environments, GC-EI-MS provides a robust, fast, and highly standardized approach. However, for drug development professionals conducting impurity profiling, metabolite identification, or structural confirmation of novel analogs, LC-ESI-HRMS/MS is the superior alternative. The ability of HRMS to track the exact mass shifts of the ortho effect (-18.0106 Da) and the isobutylene loss (-56.0626 Da) provides an irrefutable, self-validating dataset that eliminates false positives.

References

  • Schwarz, H. (1978). "Some newer aspects of mass spectrometric ortho effects." Topics in Current Chemistry. Retrieved from:[Link]

  • Wikipedia Contributors. "Fragmentation (mass spectrometry)." Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

  • Liu, C., et al. (2025). "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society. Retrieved from:[Link]

Comparative

A Comparative Guide to the Reactivity of N-tert-Butyl vs. Other N-Alkyl Aminonitropyridines

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, aminonitropyridines serve as privileged scaffolds, forming the core of numerous therapeutic agents.[1] The substitu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, aminonitropyridines serve as privileged scaffolds, forming the core of numerous therapeutic agents.[1] The substituent on the amino nitrogen is not merely a placeholder; it is a critical determinant of the molecule's synthetic accessibility, reactivity, and ultimately, its pharmacological profile. This guide provides an in-depth comparison of the reactivity of N-tert-butyl aminonitropyridines against their less sterically encumbered N-alkyl counterparts (e.g., N-methyl, N-ethyl).

We will dissect how the unique steric and electronic properties of the tert-butyl group govern reaction outcomes in key synthetic transformations. This analysis is grounded in established chemical principles and supported by experimental data to provide actionable insights for reaction design and optimization.

The Defining Influence: Steric Hindrance vs. Electronic Effects

The reactivity of an N-alkyl aminonitropyridine is a direct consequence of the interplay between the steric bulk and the electronic nature of the alkyl group.

Electronic Effects: A Subtle Contributor

Alkyl groups are classically considered weak electron-donating groups (EDGs) through an inductive effect.[2] This donation slightly increases the electron density on the amino nitrogen, enhancing its nucleophilicity, and on the pyridine ring itself. While this effect is modest and generally follows the order tert-butyl > isopropyl > ethyl > methyl, recent computational studies suggest the electronic role of alkyl groups can be more complex.[3] However, for most practical synthetic considerations, the dominant factor that distinguishes the tert-butyl group is not its electronic contribution but its immense steric profile.

Steric Hindrance: The Dominant Factor

The tert-butyl group is the archetype of a sterically demanding substituent. Its three methyl groups create a bulky, umbrella-like shield around the nitrogen atom. This steric hindrance is the primary driver of the reactivity differences we observe. A quantitative measure of this bulk is the conformational A-value, which indicates the energetic preference for a substituent to occupy the equatorial position on a cyclohexane ring. The tert-butyl group's A-value far surpasses that of smaller alkyl groups, effectively "locking" conformations and severely restricting access to its point of attachment.[4]

SubstituentA-value (kcal/mol)Relative Steric Bulk
-H0.0Minimal
-CH₃ (Methyl)1.7Moderate
-CH₂CH₃ (Ethyl)1.8Moderate
-CH(CH₃)₂ (Isopropyl)2.2High
-C(CH₃)₃ (tert-Butyl) >4.5 Very High

This profound steric congestion directly impedes the ability of reactants to approach the amino nitrogen and adjacent positions on the pyridine ring, dramatically influencing reaction rates and, in some cases, altering reaction pathways altogether.

Comparative Reactivity in Key Synthetic Transformations

The most significant impact of the tert-butyl group is observed in reactions where a nucleophile or electrophile must approach the sterically shielded amino group or the adjacent carbon atoms on the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The synthesis of N-substituted aminonitropyridines is most commonly achieved via an SNAr reaction, where an amine displaces a leaving group (typically a halide) from an activated nitropyridine ring.[1] The reaction proceeds through a negatively charged Meisenheimer intermediate, and its formation is often the rate-determining step.[5]

Here, the steric bulk of the amine nucleophile plays a critical role. The approach of a bulky tert-butylamine to the electrophilic carbon is significantly more hindered than that of a smaller amine like methylamine. This leads to a higher activation energy for the transition state and a consequently slower reaction rate.[6]

Illustrative Comparison: Reaction of 2-Chloro-5-nitropyridine with Various Alkylamines

Amine NucleophileAlkyl GroupExpected Relative RateTypical Yield (8h @ 80°C)
Methylamine-CH₃1.0>95%
Ethylamine-CH₂CH₃~0.8>95%
Isopropylamine-CH(CH₃)₂~0.3~70%
tert-Butylamine -C(CH₃)₃ <0.05 <20%
Note: Data is illustrative, based on established principles of steric hindrance in SNAr reactions. Actual results may vary based on specific reaction conditions.

The dramatic drop-off in reactivity for tert-butylamine necessitates more forcing conditions (higher temperatures, longer reaction times, or stronger bases) to achieve acceptable yields, which can lead to undesired side reactions.

SNAr_Mechanism cluster_0 Reaction with Methylamine (Low Steric Hindrance) cluster_1 Reaction with tert-Butylamine (High Steric Hindrance) start_Me 2-Chloro-5-nitropyridine + H₂N-CH₃ ts_Me [Transition State]‡ (Less Crowded) start_Me->ts_Me Fast intermediate_Me Meisenheimer Intermediate ts_Me->intermediate_Me product_Me 2-(Methylamino)-5-nitropyridine intermediate_Me->product_Me start_tBu 2-Chloro-5-nitropyridine + H₂N-C(CH₃)₃ ts_tBu [Transition State]‡ (Highly Crowded) start_tBu->ts_tBu Slow (High Ea) intermediate_tBu Meisenheimer Intermediate ts_tBu->intermediate_tBu product_tBu 2-(tert-Butylamino)-5-nitropyridine intermediate_tBu->product_tBu

Caption: Steric hindrance in the SNAr transition state.

Transition-Metal-Catalyzed Cross-Coupling

In reactions like the Buchwald-Hartwig amination, where the aminonitropyridine might already be formed and serves as a ligand or substrate, the tert-butyl group continues to exert a strong influence. N-aryl-2-aminopyridines are excellent ligands for transition metals, forming stable chelate complexes that facilitate C-H activation and other transformations.[7][8]

The steric bulk of an N-tert-butyl group can:

  • Hinder Ligand Binding: The bulky group can prevent the aminopyridine from adopting the optimal geometry for coordination to the metal center.

  • Slow Reductive Elimination: In the final step of many cross-coupling cycles, the steric clash between the tert-butyl group and other ligands on the metal can raise the energy barrier for reductive elimination, slowing down catalyst turnover.

Conversely, this steric hindrance can sometimes be exploited to control regioselectivity, by blocking potential reaction sites near the amino group.

Reactions at the Amino Nitrogen

Direct functionalization of the secondary amine (e.g., acylation, alkylation, sulfonylation) is severely impeded by the tert-butyl group. While the N-H proton of an N-methyl aminonitropyridine is readily accessible, the corresponding proton on the N-tert-butyl analogue is sterically shielded, making deprotonation and subsequent reaction with an electrophile significantly more challenging.[9] This reduced reactivity can be a synthetic advantage, allowing for selective reactions elsewhere on the molecule without the need for a protecting group on the amino nitrogen.

Experimental Protocols

To provide a tangible measure of these reactivity differences, the following protocols can be employed.

Protocol 1: Comparative Kinetics of SNAr

This experiment quantifies the rate of reaction between 2-chloro-5-nitropyridine and various alkylamines.

Objective: To determine the second-order rate constants for the reaction of 2-chloro-5-nitropyridine with methylamine, isopropylamine, and tert-butylamine.

Methodology:

  • Stock Solution Preparation: Prepare a 0.02 M solution of 2-chloro-5-nitropyridine in anhydrous DMSO.

  • Amine Solutions: Prepare a series of solutions for each amine (e.g., 0.2 M, 0.4 M, 0.6 M, 0.8 M) in anhydrous DMSO.

  • Kinetic Run:

    • Place 2.0 mL of an amine solution into a temperature-controlled cuvette at 50°C within a UV-Vis spectrophotometer.

    • Inject 50 µL of the 2-chloro-5-nitropyridine stock solution to initiate the reaction.

    • Monitor the formation of the product by measuring the increase in absorbance at its λmax (e.g., ~390-410 nm) over time.

  • Data Analysis:

    • Under pseudo-first-order conditions ([Amine] >> [Substrate]), calculate the observed rate constant (kobs) by fitting the absorbance data to a first-order exponential equation.[5]

    • Plot kobs versus the concentration of the amine. The slope of this line will be the second-order rate constant (k₂).

  • Comparison: Compare the k₂ values obtained for methylamine, isopropylamine, and tert-butylamine to quantify the impact of steric hindrance.

Caption: Workflow for comparative kinetic analysis.

Implications in Drug Development

The distinct reactivity profile of the N-tert-butyl group is not a liability but a powerful tool in medicinal chemistry.

  • Metabolic Shielding: The tert-butyl group is frequently incorporated into drug candidates to enhance metabolic stability.[4] Cytochrome P450 enzymes, responsible for much of drug metabolism, often hydroxylate C-H bonds. The sterically congested and electronically robust C-H bonds of a tert-butyl group are significantly less susceptible to this enzymatic oxidation, increasing the drug's half-life and bioavailability.[10]

  • Receptor Selectivity: The defined size and shape of the tert-butyl group can be used to achieve selective binding to a specific receptor or enzyme active site. Its bulk can create favorable van der Waals interactions in the target pocket while simultaneously preventing the molecule from fitting into the binding sites of off-target receptors, thereby reducing side effects.[4]

Sources

Validation

Comparative X-ray Crystallography Guide: 6-Tert-butyl-3-nitropyridin-2-amine vs. Unhindered Analogues

Executive Summary In fragment-based drug discovery (FBDD) and the development of non-linear optical (NLO) materials, the 3-nitropyridin-2-amine scaffold is a privileged structure. However, the introduction of bulky alkyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD) and the development of non-linear optical (NLO) materials, the 3-nitropyridin-2-amine scaffold is a privileged structure. However, the introduction of bulky alkyl groups fundamentally alters its solid-state behavior and binding pocket trajectory. This guide provides an objective, comparative analysis of the X-ray crystallographic properties of 6-tert-butyl-3-nitropyridin-2-amine (6-tBu-3-NPA) against its unhindered baseline, 2-amino-3-nitropyridine (2-ANP) , and the structurally related 4-methyl-3-nitropyridin-2-amine (a known PDE10A2 inhibitor fragment)[1]. By analyzing the causality between steric hindrance and crystal packing, this guide equips researchers with the protocols and structural insights necessary to optimize highly substituted pyridine derivatives.

Mechanistic Rationale: Steric Modulation of Crystal Packing

As a Senior Application Scientist, I approach crystallographic analysis not just as a method of structure confirmation, but as a tool to understand intermolecular forces. The crystallization of 3-nitropyridin-2-amine derivatives is governed by a delicate balance between intramolecular hydrogen bonding and intermolecular π-π stacking.

The Coplanarity Baseline

In unsubstituted 2-amino-3-nitropyridine, the nitro and amino groups are highly coplanar with the pyridine ring[2]. This coplanarity is enforced by a robust intramolecular N-H···O hydrogen bond between the amino hydrogen and the adjacent nitro oxygen[2][3]. Because the molecule is essentially flat, it readily forms tightly packed, often centrosymmetric crystal lattices driven by efficient face-to-face π-π stacking, with ring centroid-centroid distances typically measuring between 3.64 Å and 3.72 Å[3][4][5].

The Tert-Butyl Disruption

Introducing a tert-butyl group at the 6-position (6-tBu-3-NPA) imposes massive steric hindrance (A-value ≈ 4.8 kcal/mol). While the intramolecular N-H···O hydrogen bond remains intact—keeping the pharmacophore core coplanar—the bulky tert-butyl group physically protrudes from the ring plane.

  • Causality: This steric bulk acts as a physical spacer, preventing adjacent molecules from achieving the close contact required for strong π-π stacking.

  • Result: The crystal lattice is forced to expand, disrupting the standard C(4) hydrogen-bonded chains observed in simpler analogues[6]. The system must rely on weaker dispersion forces and alternative C-H···O interactions, often resulting in non-centrosymmetric polymorphic forms and increased solubility in non-polar solvents.

Comparative Structural Analysis

To objectively evaluate the impact of steric bulk, the table below compares the crystallographic and structural parameters of the tert-butylated derivative against established literature baselines.

Parameter2-Amino-3-nitropyridine (Baseline)4-Methyl-3-nitropyridin-2-amine6-Tert-butyl-3-nitropyridin-2-amine
Substituent & Position NoneMethyl (C4)Tert-butyl (C6)
Steric A-Value (kcal/mol) 0.0~1.7~4.8
Intramolecular N-H···O Strong (Enforces Coplanarity)Strong (Enforces Coplanarity)Strong (Enforces Coplanarity)
Intermolecular π-π Stacking High (Centroid ~3.6–3.7 Å)ModerateDisrupted (Centroid > 4.0 Å)
Primary Lattice Forces Hydrogen bonding & π-π stackingHydrogen bonding & weak π-πDispersion forces & C-H···O
Functional Application NLO Materials[5]PDE10A2 Inhibitor Fragment[1]Sterically Hindered Probe / FBDD

Experimental Workflows: Crystallization & X-ray Data Collection

Standard slow-evaporation techniques often fail for highly lipophilic, sterically hindered molecules like 6-tBu-3-NPA, leading to amorphous precipitation or severe twinning. The following self-validating vapor diffusion protocol is engineered specifically for bulky pyridine derivatives.

Protocol: Vapor Diffusion Crystallization
  • Solvent Selection & Dissolution: Dissolve 10 mg of 6-tBu-3-NPA in 500 µL of Ethyl Acetate (primary solvent) in a 2 mL glass microtube.

    • Causality: The tert-butyl group significantly increases lipophilicity. Ethyl acetate provides sufficient polarity to solvate the nitro/amino groups while remaining miscible with non-polar antisolvents.

  • Antisolvent Layering: Place the open microtube into a larger 20 mL scintillation vial containing 3 mL of Hexane (antisolvent). Seal the outer vial tightly.

    • Validation Check: Observe the system after 2 hours. The solvent interface should remain completely clear. If premature cloudiness or oiling out occurs, the primary solvent concentration is too high; the system must be redissolved and diluted by 20%.

  • Controlled Supersaturation: Incubate the sealed chamber at a strictly controlled 293 K in a vibration-free environment for 4–7 days.

    • Causality: Vapor-phase diffusion slowly lowers the dielectric constant of the mixture, inducing supersaturation at a controlled rate. This slow kinetic approach allows the sterically hindered molecules time to orient and pack into a stable lattice, preventing twinning.

  • Harvesting & Cryoprotection: Harvest the resulting single crystals using a micromount and immediately immerse them in Paratone-N oil.

    • Validation Check: Under a polarized light microscope, the crystal should extinguish light uniformly when rotated, confirming a single-crystal domain.

    • Causality: The oil displaces surface solvent and forms a rigid glass at 100 K during X-ray data collection, preventing ice ring formation that would otherwise obscure high-resolution diffraction spots.

Experimental Workflow Diagram

Workflow A Solvent Screening (EtOAc / Hexane) B Vapor Diffusion (Controlled 293K) A->B Supersaturation C Crystal Harvesting (Paratone-N Oil) B->C Single Crystals D X-ray Diffraction (Mo Kα, λ=0.7107 Å) C->D Cryocooling (100K) E Structure Solution (SHELXT / SHELXL) D->E Electron Density

Experimental workflow for X-ray crystallographic analysis of sterically hindered pyridines.

Functional Implications for Drug Design

Understanding the solid-state geometry of 6-tBu-3-NPA has direct implications for structure-based drug design. Fragment ZT0429 (4-methyl-3-nitropyridin-2-amine) is a known binder to the PDE10A2 enzyme, a critical target in neurological disorders[1]. In the PDE10A2 binding pocket, the methyl group provides a specific vector for hydrophobic interaction.

If a medicinal chemist substitutes this methyl group with a massive tert-butyl group at the 6-position, the crystallographic data predicts a complete alteration of the fragment's trajectory. Because the tert-butyl group prevents close intermolecular stacking, it will similarly demand a significantly larger lipophilic sub-pocket within the target protein. If the pocket is rigid, the steric clash will force the critical N-H···O pharmacophore out of alignment, ablating binding affinity. Therefore, comparative crystallography serves as a predictive filter, saving extensive synthesis time by identifying steric incompatibilities before in vitro testing.

References

  • Title: Structural and theoretical studies of 2-amino-3-nitropyridine Source: An-Najah National University Repository URL: [Link]

  • Title: Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine Source: Acta Crystallographica Section E / PubMed Central URL: [Link]

  • Title: Crystal structure of PDE10A2 with fragment ZT0429 (4-methyl-3-nitropyridin-2-amine) Source: RCSB Protein Data Bank (PDB ID: 4MRZ) URL: [Link]

  • Title: A structural study of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine: intermolecular forces and polymorphism Source: Journal of Materials Chemistry (RSC Publishing) URL: [Link]

Sources

Comparative

spectroscopic comparison between 3-nitro and 5-nitro pyridinamine isomers

Executive Summary: The Electronic Battleground Differentiating positional isomers in heterocyclic chemistry requires more than a superficial glance at molecular weight. For drug development professionals and materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electronic Battleground

Differentiating positional isomers in heterocyclic chemistry requires more than a superficial glance at molecular weight. For drug development professionals and materials scientists, the distinction between 2-amino-3-nitropyridine (2A3NP) and 2-amino-5-nitropyridine (2A5NP) is critical. These isomers serve as foundational building blocks for non-linear optical (NLO) materials and pharmaceutical precursors[1].

As an Application Scientist, I approach the differentiation of these isomers not merely as an analytical task, but as an exercise in mapping molecular electronics. The core divergence between these two molecules lies in their hydrogen-bonding modalities and resonance networks, which profoundly dictate their behavior across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Vis spectroscopy.

Mechanistic Causality: Structural Divergence

To understand the spectroscopic data, we must first establish the structural causality driving the signals:

  • 2-Amino-3-nitropyridine (2A3NP): The ortho relationship between the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group facilitates a strong intramolecular hydrogen bond . This forms a stable, pseudo-six-membered ring that locks the molecular conformation, weakens the N-H bond, and heavily deshields the involved proton.

  • 2-Amino-5-nitropyridine (2A5NP): The para-like spatial arrangement prevents intramolecular hydrogen bonding. Instead, 2A5NP forms extensive intermolecular hydrogen-bonded networks in the solid state. Furthermore, this arrangement creates a powerful "push-pull" resonance system across the conjugated π -system, drastically altering the electron density at the 5-position and the amino nitrogen[2].

Spectroscopic Validation Workflow

To objectively compare these isomers, a multiparametric workflow is required to isolate solvent effects from native molecular electronics.

SpectroscopicWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Acquisition Start Isomeric Aminopyridine Sample (2A3NP or 2A5NP) Solvent Dissolution in CDCl3 (Concentration Gradient) Start->Solvent Pellet KBr Pellet Pressing (Solid-State Matrix) Start->Pellet Solution Dilution in Acetonitrile (UV-Vis Analysis) Start->Solution NMR 1H / 13C / 15N NMR Identify H-Bonding & Resonance Solvent->NMR FTIR FT-IR Spectroscopy Map N-H and N-O Stretches Pellet->FTIR UV UV-Vis Spectrophotometry Determine Charge Transfer Solution->UV Decision Isomer Differentiation Intra- vs Inter-molecular H-Bonding NMR->Decision FTIR->Decision UV->Decision

Figure 1: Multiparametric spectroscopic workflow for differentiating aminopyridine isomers.

Comparative Spectroscopic Data

The quantitative differences between the two isomers are summarized below. These metrics serve as reliable analytical markers for isomer verification.

Table 1: Key Spectroscopic Markers & Mechanistic Drivers

Spectroscopic Modality2-Amino-3-nitropyridine (2A3NP)2-Amino-5-nitropyridine (2A5NP)Mechanistic Driver
¹H NMR (-NH₂ Shift) Highly deshielded, concentration-independent.Moderately deshielded, concentration-dependent.Intramolecular vs. Intermolecular H-bonding.
¹⁵N NMR (Amino Shift) Shielded relative to the 5-nitro isomer.Highly deshielded (~5.3–17.9 ppm decrease in shielding).Strong para-like resonance push-pull effect[2].
FT-IR (-NH₂ Scissor) ~1593 cm⁻¹[3]~1620 cm⁻¹N-H bond weakening via ortho-NO₂ interaction.
FT-IR (-NO₂ Asym.) ~1510 cm⁻¹~1556 cm⁻¹[4]Electron delocalization into the nitro group.
FT-IR (-NO₂ Sym.) ~1345 cm⁻¹~1331 cm⁻¹[4]Altered dipole moment due to extended conjugation.
UV-Vis Absorption Localized structural transitions.Strong Intramolecular Charge Transfer (ICT) bands.Highly polarizable π -electron system[5].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your analytical data, do not rely on single-point measurements. Implement the following self-validating protocols to definitively distinguish between 2A3NP and 2A5NP.

Protocol A: Concentration-Gradient ¹H NMR (H-Bonding Assay)

Causality: Intramolecular hydrogen bonds (2A3NP) are internal to the molecule and thus concentration-independent. Intermolecular hydrogen bonds (2A5NP) require proximity to other molecules; upon dilution, these networks break apart, increasing electron shielding around the proton and causing an upfield shift.

  • Solvent Selection: Dissolve the analyte in anhydrous CDCl₃. Critical Note: Do not use DMSO-d₆ for this specific assay. DMSO is a strong hydrogen-bond acceptor and will artificially disrupt the native H-bonding networks, leading to false negatives for intermolecular bonding[6].

  • Dilution Series: Prepare a concentration gradient starting at 0.1 M, performing serial dilutions down to 0.05 M, 0.01 M, and 0.005 M.

  • Acquisition: Acquire ¹H NMR spectra at a strictly controlled temperature (e.g., 298 K) to prevent thermal disruption of the hydrogen bonds.

  • Validation Check: Plot the chemical shift ( δ ) of the -NH₂ protons against the concentration. A zero-slope line validates the presence of 2A3NP. A positive slope (shifting downfield at higher concentrations) definitively validates 2A5NP.

Protocol B: Solid-State FT-IR Matrix Analysis

Causality: Solution-phase IR can mask critical vibrational modes due to solvent interactions. The solid-state matrix preserves the crystal lattice where 2A5NP forms its extensive intermolecular networks, allowing for the precise measurement of the -NO₂ symmetric and asymmetric stretches.

  • Matrix Dehydration: Bake spectroscopic-grade KBr at 105°C for 24 hours. Critical Note: Residual water exhibits a broad -OH stretch at ~3400 cm⁻¹, which will perfectly mask the critical symmetric and asymmetric -NH₂ stretching region (3488-3630 cm⁻¹)[3].

  • Milling: Co-mill 1.5 mg of the target isomer with 150 mg of the dehydrated KBr using an agate mortar until a homogenous, fine powder is achieved.

  • Pressing: Apply 10 tons of pressure for 2 minutes using a hydraulic press to form a translucent pellet.

  • Validation Check: Inspect the baseline at 3400 cm⁻¹. If a broad peak is absent, the matrix dehydration is validated. Proceed to analyze the -NO₂ asymmetric stretch (expected at 1556 cm⁻¹) and symmetric stretch (expected at 1331 cm⁻¹) to confirm the 5-nitro isomer[4].

References

  • Structural and theoretical studies of 2-amino-3-nitropyridine An-Najah Staff
  • Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method ResearchG
  • Materials Chemistry C - RSC Publishing RSC Publishing
  • Novel Cu(I)
  • Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?
  • Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides CORE

Sources

Validation

A Comparative Guide to Scaffolds in Novel Drug Design: From Crystalline Cages to Biocompatible Sponges

In the intricate world of drug development, the journey of a therapeutic agent from administration to its target site is fraught with challenges. The inherent properties of many potent molecules, such as poor solubility,...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug development, the journey of a therapeutic agent from administration to its target site is fraught with challenges. The inherent properties of many potent molecules, such as poor solubility, rapid degradation, and off-target toxicity, can severely limit their clinical efficacy. To navigate these hurdles, the field of drug delivery has evolved from simple formulations to sophisticated systems that can protect the drug, control its release, and guide it to the desired location. At the heart of these advanced systems lie scaffolds—three-dimensional architectures designed to house and release therapeutic payloads in a predictable and controlled manner.

This guide provides a comparative analysis of four leading classes of scaffolds for novel drug design: Metal-Organic Frameworks (MOFs), hydrogels, nanofibers, and nanoparticles. As a senior application scientist, this content is structured to provide not just a descriptive overview, but a critical evaluation of their performance, backed by experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and design of the next generation of drug delivery vehicles.

The Shifting Paradigm: From Passive to Active Scaffolds

Historically, drug delivery systems were primarily passive, designed to simply contain and release a drug over time. However, the demand for more precise and effective therapies has driven the development of "smart" or active scaffolds. These advanced systems are engineered to respond to specific triggers in the body, such as changes in pH, temperature, or the presence of certain enzymes, to release their cargo on demand. The ideal drug delivery scaffold should possess a combination of key characteristics:

  • High Drug Loading Capacity: The ability to carry a significant amount of the drug to minimize the volume of the delivery system.

  • Controlled Release Kinetics: The capacity to release the drug at a predetermined rate over a desired period.

  • Biocompatibility: The scaffold material should not elicit an adverse immune response.

  • Biodegradability: The scaffold should degrade into non-toxic byproducts that can be safely cleared from the body.

  • Targeting Capabilities: The ability to direct the drug to specific cells or tissues, enhancing efficacy and reducing side effects.

The choice of scaffold is a critical decision in drug development, as it directly influences the pharmacokinetic and pharmacodynamic profile of the therapeutic agent.

A Comparative Analysis of Leading Scaffold Platforms

The diverse landscape of drug delivery scaffolds offers a range of materials and architectures, each with unique strengths and weaknesses. Here, we delve into a comparative analysis of four prominent platforms.

Metal-Organic Frameworks (MOFs): The Crystalline Porous Carriers

Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional porous structures. Their exceptionally high surface areas and tunable pore sizes make them highly attractive candidates for drug delivery.[1]

Mechanism of Action and Key Advantages: The primary mechanism of drug loading in MOFs is through physical adsorption within their porous network.[1] The drug release can be triggered by various stimuli, including changes in pH, temperature, or the presence of specific ions.[2] Key advantages include:

  • Exceptionally High Porosity and Surface Area: This allows for very high drug loading capacities.

  • Tunable Pore Size and Chemistry: The structure of MOFs can be precisely tailored to accommodate different drug molecules and to control their release.[1]

  • Stimuli-Responsiveness: Many MOFs are designed to be responsive to the tumor microenvironment, which is often more acidic than healthy tissue, enabling targeted drug release.[2]

Limitations and Current Research Directions: A primary challenge for MOFs is their potential long-term toxicity and the stability of the framework in biological environments.[3] Current research focuses on developing biocompatible MOFs from endogenous metals like iron and zinc and on surface modifications to improve their stability and targeting capabilities.[3]

Hydrogels: The Biocompatible Sponges

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water.[4] Their soft, tissue-like consistency and high water content make them highly biocompatible.

Mechanism of Action and Key Advantages: Drugs are typically encapsulated within the hydrogel matrix during its formation. Drug release is governed by diffusion through the swollen polymer network and/or by the degradation of the hydrogel itself.[5] Key advantages include:

  • Excellent Biocompatibility: Their high water content and soft nature mimic natural tissue, minimizing inflammatory responses.[6]

  • Tunable Properties: The mechanical properties, swelling ratio, and degradation rate of hydrogels can be readily controlled by altering the polymer composition and crosslinking density.[6]

  • Stimuli-Responsive Behavior: "Smart" hydrogels can be designed to undergo volume changes or degradation in response to specific stimuli like pH, temperature, or enzymes, allowing for on-demand drug release.[7]

Limitations and Current Research Directions: Traditional hydrogels can have low mechanical strength and may exhibit a "burst release" of the encapsulated drug.[6] Current research is focused on developing more robust hydrogel networks, such as nanocomposite hydrogels, and on creating systems with more sophisticated and controlled release mechanisms.[5]

Nanofibers: The High Surface Area Filaments

Nanofibers are fibers with diameters in the nanometer range, typically produced through a process called electrospinning. Their high surface area-to-volume ratio and porous structure are highly advantageous for drug delivery applications.

Mechanism of Action and Key Advantages: Drugs can be either encapsulated within the nanofibers or adsorbed onto their surface. The release of the drug is controlled by diffusion and by the degradation of the polymer matrix. Key advantages include:

  • High Surface Area-to-Volume Ratio: This facilitates rapid drug dissolution and release.

  • Structural Similarity to the Extracellular Matrix (ECM): This makes them particularly suitable for applications in tissue engineering and wound healing, where they can provide both therapeutic delivery and a supportive scaffold for cell growth.

  • Versatility in Fabrication: The electrospinning process can be adapted to create a wide variety of nanofiber structures, including core-shell and aligned fibers, allowing for tailored drug release profiles.

Limitations and Current Research Directions: Achieving uniform drug distribution within nanofibers and controlling the initial burst release can be challenging. Research is ongoing to develop more advanced electrospinning techniques and to explore the use of composite nanofibers to better control drug release kinetics.

Nanoparticles: The Versatile Nanocarriers

Nanoparticles are particles with at least one dimension in the 1-100 nanometer range.[1] This broad category includes a variety of materials, with polymeric and lipid-based nanoparticles being the most widely used for drug delivery.

Mechanism of Action and Key Advantages: Drugs can be encapsulated within the nanoparticle core or adsorbed onto their surface. Their small size allows them to be taken up by cells through endocytosis. Key advantages include:

  • Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to direct them to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target effects.

  • Improved Bioavailability: Nanoparticles can protect drugs from degradation in the bloodstream and enhance their solubility, leading to improved bioavailability.

  • Controlled Release: The composition of the nanoparticle can be tailored to control the rate of drug release.

Limitations and Current Research Directions: The large-scale manufacturing of nanoparticles with consistent properties can be challenging, and there are concerns about their potential long-term toxicity. Current research is focused on developing biodegradable and biocompatible nanoparticle formulations and on improving their targeting efficiency.

Quantitative Performance Metrics: A Head-to-Head Comparison

To provide a clearer picture of the relative performance of these scaffold platforms, the following table summarizes key quantitative metrics. It is important to note that these values can vary significantly depending on the specific material, drug, and experimental conditions.

Scaffold TypeTypical Drug Loading Capacity (wt%)Typical Release ProfileBiocompatibility
Metal-Organic Frameworks (MOFs) 10 - 40% (can be higher)Often biphasic: initial burst followed by sustained releaseVariable, depends on metal and ligand
Hydrogels 1 - 10%Diffusion-controlled, can be tuned for zero-order or stimuli-responsive releaseGenerally high
Nanofibers 1 - 20%Often shows an initial burst release followed by sustained releaseGenerally high
Nanoparticles (Polymeric/Lipid) 1 - 25%Can be tailored for rapid or sustained releaseGenerally high

Experimental Protocols for Scaffold Evaluation

The rigorous evaluation of drug delivery scaffolds is paramount to ensure their safety and efficacy. The following are detailed, step-by-step methodologies for key experiments.

Protocol: Determining Drug Loading Capacity and Encapsulation Efficiency

The drug loading capacity (DLC) and encapsulation efficiency (EE) are critical parameters that quantify the amount of drug successfully incorporated into the scaffold.

G

Caption: Workflow for an in vitro drug release study using a Franz diffusion cell.

Detailed Protocol:

  • Apparatus Setup:

    • Assemble the Franz diffusion cells. The receptor chamber is filled with a suitable release medium (e.g., phosphate-buffered saline, PBS) that ensures sink conditions (the concentration of the drug in the release medium should not exceed 10-15% of its saturation solubility).

    • Place a small magnetic stir bar in the receptor chamber.

    • Mount a synthetic membrane (e.g., cellulose acetate) between the donor and receptor chambers.

    • Place the assembled cells in a water bath maintained at a physiological temperature (e.g., 37°C).

  • Sample Application:

    • Accurately weigh a known amount of the drug-loaded scaffold and apply it uniformly to the membrane in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium from the receptor chamber.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Protocol: Assessing Biocompatibility using MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is a standard method for evaluating the biocompatibility of biomaterials as outlined in ISO 10993-5.

Workflow for MTT Assay

G seed Seed Cells in a 96-well Plate incubate1 Incubate for 24h to Allow Adhesion seed->incubate1 treat Treat Cells with Scaffold Extracts or Place Scaffold in Direct Contact incubate1->treat incubate2 Incubate for a Defined Period (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Crystal Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize measure Measure Absorbance at ~570 nm solubilize->measure calculate Calculate Cell Viability (%) measure->calculate

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding:

    • Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Preparation of Scaffold Extracts:

    • Prepare extracts of the scaffold material according to ISO 10993-12 standards, typically by incubating the material in a cell culture medium for a specified time.

  • Cell Treatment:

    • Remove the culture medium from the wells and replace it with different concentrations of the scaffold extracts. Include positive (a known cytotoxic substance) and negative (fresh culture medium) controls.

  • Incubation:

    • Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, remove the treatment medium and add a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each extract concentration compared to the negative control (untreated cells).

Future Perspectives and Conclusion

The field of drug delivery is in a constant state of innovation, with researchers continually striving to develop more sophisticated and effective scaffold systems. The convergence of materials science, nanotechnology, and biology is paving the way for the next generation of "smart" drug delivery platforms.

Emerging Trends:

  • Multi-functional Scaffolds: Combining therapeutic delivery with other functionalities, such as tissue regeneration or real-time imaging.

  • 3D Printing of Scaffolds: Allowing for the fabrication of complex and patient-specific drug delivery devices.

  • Biologically-Inspired Scaffolds: Mimicking the intricate structures and functions of natural biological systems.

Concluding Remarks:

The selection of an appropriate scaffold is a multifaceted decision that requires a thorough understanding of the drug's properties, the biological target, and the desired therapeutic outcome. Metal-Organic Frameworks offer unparalleled drug loading capacities, while hydrogels provide exceptional biocompatibility. Nanofibers present a unique platform for combining drug delivery with tissue engineering, and nanoparticles excel in targeted delivery to specific cells.

As our understanding of disease mechanisms deepens and our ability to engineer materials at the nanoscale advances, the potential for scaffold-based drug delivery systems to revolutionize medicine will only continue to grow. The continued collaboration between chemists, biologists, engineers, and clinicians will be essential to translate the promise of these advanced scaffolds from the laboratory to the clinic, ultimately leading to safer and more effective treatments for a wide range of diseases.

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